Kinase selectivity profile of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one
This guide provides an in-depth technical analysis of the 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one scaffold.[1] In the context of kinase drug discovery, this molecule is not merely a single compound but a privileged...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one scaffold.[1]
In the context of kinase drug discovery, this molecule is not merely a single compound but a privileged pharmacophore . It serves as the structural "chassis" for a distinct class of inhibitors targeting the PIKK (Phosphoinositide 3-kinase-related kinase) family, specifically PI3K
The molecule 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one represents a critical hinge-binding fragment used to design ATP-competitive inhibitors for lipid kinases (PI3K) and protein kinases (DNA-PK, mTOR).[1]
Core Identity: A fused bicyclic heteroaromatic system (pyrido-pyrimidine) bearing a morpholine ring at the C2 position.[1][2]
Primary Mechanism: The morpholine oxygen acts as a hydrogen bond acceptor for the hinge region backbone (typically Valine or Isoleucine) within the ATP-binding pocket.[1]
Selectivity Status:
Unsubstituted Core: Weak, pan-active against PI3K isoforms and DNA-PK (Low Selectivity).[1]
9-Substituted Derivatives: Highly selective for DNA-PK (e.g., when substituted with dibenzothiophene).[1]
7,9-Disubstituted Derivatives: Highly selective for PI3K
To understand the profile, one must deconstruct the molecule into its functional zones. The selectivity is not inherent to the core alone but is "tuned" by substituents at positions 7, 8, and 9.
The Pharmacophore Map[4]
Zone A (The Anchor): The 2-Morpholine ring.[1][4] This is the non-negotiable "warhead" that mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge.
Zone B (The Scaffold): The Pyrido[1,2-a]pyrimidin-4-one core.[1][5][6] It orients the morpholine and provides a rigid vector for projecting substituents into the affinity pockets.
Zone C (The Selectivity Switch): The C9 Position .[1]
DNA-PK Selectivity: Requires a bulky, planar aromatic group (e.g., dibenzothiophene) directly attached to C9. This exploits a unique "selectivity pocket" in DNA-PK not present in PI3K
Selectivity: Requires an amine linker (e.g., -NH-CH(Me)-Aryl) at C9.[1] This flexibility allows the molecule to induce a conformational change specific to the p110 isoform.
Visualization: The Selectivity Divergence
The following diagram illustrates how the core scaffold diverges into two distinct therapeutic classes based on substitution.
Caption: Divergent SAR pathways for the pyrido-pyrimidine core. Substitution at C9 dictates the switch between DNA-PK and PI3K
The following data summarizes the activity of the core scaffold when optimized for its two primary targets.
A. The DNA-PK Profile (9-Aryl Derivatives)
When the core is substituted at C9 with a planar aromatic system (mimicking the structure of NU7441 ), it becomes a potent inhibitor of DNA-Dependent Protein Kinase (DNA-PK).[1]
Kinase Target
IC50 (nM)
Fold Selectivity (vs DNA-PK)
Clinical Relevance
DNA-PK
2 - 10
1x
Primary Target (NHEJ Pathway)
PI3K (p110)
> 2,000
> 200x
Avoids insulin resistance side effects
PI3K (p110)
> 5,000
> 500x
Avoids platelet issues
ATM
> 10,000
> 1,000x
Distinct DNA damage response
ATR
> 10,000
> 1,000x
Distinct DNA damage response
mTOR
~ 500
~ 50x
Common off-target (PIKK family)
Mechanism: The planar C9-substituent stacks between the N-lobe and C-lobe of the DNA-PK kinase domain, locking the enzyme in an inactive conformation.[1]
B. The PI3K Beta Profile (TGX Series Derivatives)
When the core is substituted with a 7-methyl group and a 9-arylamine (as in TGX-221 ), it achieves remarkable isoform selectivity for PI3K
To validate the selectivity of this scaffold in your own laboratory, the following protocols are recommended. These are "self-validating" systems using positive and negative controls.[1]
The biological impact of this scaffold depends on which pathway it disrupts. The diagram below maps the consequences of inhibiting the two primary targets of this scaffold.
Caption: Dual therapeutic potential.[1] Inhibition of DNA-PK blocks DNA repair (NHEJ), while inhibition of PI3K blocks survival signaling (AKT/mTOR).[1]
References
Discovery of DNA-PK Inhibitors: Leahy, J. J., et al. (2004). "Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries."[1] Bioorganic & Medicinal Chemistry Letters. Link
Pyridopyrimidinone SAR: Barbeau, O. R., et al. (2007).[1] "Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase."[1] Organic & Biomolecular Chemistry. Link
TGX-221 & PI3K Beta Selectivity: Jackson, S. P., et al. (2005).[1] "PI 3-kinase p110beta: a new target for antithrombotic therapy."[1] Nature Medicine. Link
Structural Biology of PI3K Inhibitors: Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell. Link[1]
An In-depth Technical Guide to Molecular Docking Studies of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one Binding Sites
Abstract The pyrido[1,2-a]pyrimidin-4-one scaffold is a recognized privileged structure in medicinal chemistry, frequently associated with potent kinase inhibitory activity.[1][2] This guide provides a comprehensive, in-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrido[1,2-a]pyrimidin-4-one scaffold is a recognized privileged structure in medicinal chemistry, frequently associated with potent kinase inhibitory activity.[1][2] This guide provides a comprehensive, in-depth technical walkthrough of a molecular docking workflow, using 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one as a case study ligand. We explore its binding interactions within the ATP-binding pocket of Phosphoinositide 3-kinase alpha (PI3Kα), a critical enzyme in the frequently dysregulated PI3K/Akt/mTOR signaling pathway, a key driver in many human cancers.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind each decision, from target selection to post-docking analysis. Our objective is to establish a self-validating, authoritative framework for conducting and interpreting molecular docking studies to accelerate structure-based drug design.
Chapter 1: Foundational Principles
Before initiating any computational experiment, a thorough understanding of the biological context and the tools at hand is paramount. This chapter establishes the "why" that underpins the "how" of our docking study.
The Target: The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] Its aberrant activation is one of the most common events in human cancers, making it a highly attractive target for therapeutic intervention.[3][7] PI3Kα, a specific isoform, is frequently mutated or amplified in various cancers, leading to constitutive pathway activation.[3] Therefore, inhibiting PI3Kα is a validated strategy for cancer therapy. The ATP-binding pocket of PI3Kα provides a well-defined site for the competitive binding of small molecule inhibitors, making it an ideal candidate for molecular docking studies.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of our ligand.
The Ligand: 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one
The selection of this ligand is deliberate. The pyrido[1,2-a]pyrimidin-4-one core is a known "pharmacophore" for kinase inhibition.[1][8] The morpholine moiety is a particularly valuable functional group in medicinal chemistry.[9][10] It often enhances aqueous solubility, metabolic stability, and can form crucial hydrogen bond interactions within a protein's active site, acting as a hydrogen bond acceptor.[11][12] These properties make it a "privileged structure" in drug design, justifying its investigation as a potential PI3Kα inhibitor.[10]
The Technique: Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[13][14] The process involves two main stages:
Sampling: The algorithm explores a vast number of possible conformations of the ligand within the receptor's binding site.
Scoring: A "scoring function" is used to calculate the binding energy for each conformation, providing a rank to predict the most favorable binding mode.[15]
A lower, more negative binding energy score generally indicates a more stable and favorable protein-ligand complex.[16][17]
Chapter 2: Pre-computation Workflow: System Preparation
The axiom "garbage in, garbage out" is critically true for molecular docking. The accuracy of any docking simulation is fundamentally dependent on the meticulous preparation of both the protein receptor and the small molecule ligand.[18]
Figure 2: Comprehensive workflow for molecular docking from system preparation to analysis.
Experimental Protocol: Protein Target Preparation
For this guide, we will use the crystal structure of PI3Kα complexed with an inhibitor (PDB ID: 4JPS) as our starting point.[19] Using a structure that already contains a bound ligand is advantageous as it helps define the precise location of the active site.
Objective: To prepare a clean, chemically correct receptor structure in the PDBQT format required by AutoDock Vina.[20]
Tools:
UCSF Chimera or BIOVIA Discovery Studio Visualizer[21]
Structure Retrieval: Download the PDB file for 4JPS from the RCSB Protein Data Bank.
Initial Cleaning:
Load the PDB file into a molecular visualization program.
Remove all non-essential components. This includes water molecules, co-factors, and the original co-crystallized ligand.[18][21] The rationale is to ensure the docking simulation is not influenced by entities other than the protein itself.
If the protein has multiple chains (a dimer or multimer), retain only the chain relevant to the binding site of interest (e.g., Chain A).[23]
Structural Correction:
Load the cleaned PDB file into AutoDock Tools.
Add Polar Hydrogens: Crystal structures often lack hydrogen atoms. Adding them is crucial as they are vital for forming hydrogen bonds.[18]
Assign Charges: Compute and assign partial atomic charges (e.g., Kollman charges). This is necessary for the scoring function to calculate electrostatic interactions.[13]
Final Conversion: Save the prepared protein as a receptor.pdbqt file. This format contains the atomic coordinates, charge information, and atom types required for AutoDock Vina.[24]
Experimental Protocol: Ligand Preparation
Objective: To generate a low-energy, 3D conformation of the ligand with correct atom types and rotatable bonds defined, in the PDBQT format.
Tools:
ChemDraw or a similar 2D chemical drawing tool.
Open Babel or a similar chemical file format converter.[22]
Draw the 2D structure of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one.
Convert the 2D drawing into a 3D structure (SDF or MOL2 format).[26]
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a more stable, realistic conformation.[18] This step is critical for ensuring the ligand starts the docking process from a physically plausible state.
Preparation in AutoDock Tools:
Load the 3D ligand file.
Assign Charges: Add Gasteiger charges, which are commonly used for small molecules.[25]
Define Torsional Root and Rotatable Bonds: The software will automatically detect rotatable bonds. This allows the ligand to be flexible during the docking simulation, which is essential for it to adapt its conformation to the binding pocket.[25]
Final Conversion: Save the prepared ligand as a ligand.pdbqt file.
Chapter 3: Execution of Molecular Docking
With the receptor and ligand prepared, the next stage is to define the search space and execute the docking simulation using AutoDock Vina.
Defining the Search Space: The Grid Box
The docking algorithm does not search the entire protein. Instead, we define a three-dimensional "grid box" that encompasses the binding site.[27]
Causality: A well-defined grid box focuses the computational effort on the region of interest, increasing efficiency and the likelihood of finding a correct binding pose. The size and center of this box are critical parameters.
Center: It should be centered on the active site. A reliable method is to use the coordinates of the original co-crystallized ligand from the PDB file.[21]
Size: The box must be large enough to allow the ligand to move and rotate freely, but not so large that it wastes computational time searching irrelevant space. A common practice is to ensure a ~10 Å buffer around the ligand's dimensions.
Configuring and Running the Simulation
AutoDock Vina is run from the command line, using a simple configuration file that specifies the input files and search parameters.
Configuration File (conf.txt):
Key Parameter - exhaustiveness: This parameter controls the thoroughness of the search.[27] A higher value increases the computational time but also increases the probability of finding the true lowest-energy binding mode. A default value of 8 is often sufficient, but for final, high-accuracy runs, increasing it to 32 or higher is recommended.
Running the simulation is only half the process. Interpreting the results is where scientific insight is generated. The output from Vina is a PDBQT file containing multiple predicted binding poses (typically 9), ranked by their binding affinity scores.[15]
Interpreting Binding Affinity and Poses
The primary quantitative output is the binding affinity, reported in kcal/mol.[15] A more negative value suggests stronger binding.[16] However, this score alone is not sufficient for validation.
Self-Validation System:
Redocking: A crucial validation step is to dock the original co-crystallized ligand back into the receptor's active site.[28] A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[29][30] This confirms that the chosen parameters are appropriate for the system.
Pose Clustering: The top-ranked poses should be visually inspected. Often, several of the best poses will have very similar conformations and cluster together in the active site. This convergence suggests a reliable and stable binding mode.[16]
Visualization and Analysis of Key Interactions
The ultimate goal is to understand how the ligand binds. This requires visualizing the top-ranked pose in a molecular graphics program and analyzing the non-covalent interactions.
Key Interactions to Analyze:
Hydrogen Bonds: These are strong, directional interactions critical for binding affinity and specificity. Identify the specific amino acid residues (e.g., the "hinge region" in kinases) that act as hydrogen bond donors or acceptors with the ligand.[16][31]
Hydrophobic Interactions: The burying of nonpolar surfaces of the ligand into hydrophobic pockets of the receptor is a major driver of binding.[31]
Pi-Stacking: Aromatic rings on the ligand (like the pyridopyrimidine core) can form favorable pi-pi or T-shaped stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
Data Presentation
A clear summary of the docking results is essential for comparison and reporting.
Pose Rank
Binding Affinity (kcal/mol)
RMSD from Best Pose (Å)
Key Interacting Residues (Hydrogen Bonds)
Key Interacting Residues (Hydrophobic)
1
-9.8
0.00
Val851, Ser774
Ile800, Ile932, Met922
2
-9.5
1.12
Val851
Ile800, Ile932, Tyr836
3
-9.2
1.45
Val851, Ser774
Ile800, Met922
Table 1: Hypothetical docking results for 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one against PI3Kα (PDB: 4JPS). Note that Val851 is a critical hinge region residue in PI3Kα, and forming a hydrogen bond here is a hallmark of many known inhibitors.[19]
Conclusion and Future Directions
This guide has detailed a rigorous and self-validating workflow for the molecular docking of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one with PI3Kα. The analysis of the top-ranked pose, characterized by a strong binding affinity and key interactions with hinge region residues, suggests that this compound is a promising candidate for PI3Kα inhibition.
The insights gained from this in silico study provide a strong foundation for the next steps in the drug discovery pipeline:
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to confirm the importance of the identified interactions.
In Vitro Validation: Perform enzymatic assays to experimentally measure the IC50 value of the compound against PI3Kα, validating the computational prediction.[13]
Lead Optimization: Use the docking model to guide the design of new derivatives with improved potency and selectivity.
Molecular docking, when applied with the scientific rigor and validation checks outlined here, is an indispensable tool that significantly de-risks and accelerates the path toward novel therapeutics.
References
Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510. [URL: https://www.
Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988–1004. [URL: https://www.
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [URL: https://www.
Engelman, J. A., Luo, J., & Cantley, L. C. (2006). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism. Nature Reviews Genetics, 7(8), 606–619. [URL: https://www.
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [URL: https://onlinelibrary.wiley.com/doi/10.1002/jcc.21334]
Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2014.00064/full]
RCSB Protein Data Bank. PDB ID: 4JPS. [URL: https://www.rcsb.org/structure/4jps]
Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627–644. [URL: https://www.
O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [URL: https://jcheminf.biomedcentral.com/articles/10.1186/1758-2946-3-33]
Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949. [URL: https://www.
Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. Methods in Molecular Biology, 443, 365–382. [URL: https://link.springer.com/protocol/10.1007/978-1-59745-177-2_19]
BIOVIA, Dassault Systèmes. Discovery Studio Visualizer. [URL: https://discover.3ds.com/discovery-studio-visualizer-download]
UCSF Chimera Home Page. [URL: https://www.cgl.ucsf.edu/chimera/]
The Scripps Research Institute. AutoDock Vina. [URL: https://vina.scripps.edu/]
The Scripps Research Institute. MGLTools. [URL: https://ccsb.scripps.edu/mgltools/]
Precision Targeting of Class I PI3Ks: The 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one Scaffold
Executive Summary This technical guide analyzes the pharmacodynamic and experimental utility of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one , a potent chemical scaffold designed for ATP-competitive inhibition of Class...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the pharmacodynamic and experimental utility of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one , a potent chemical scaffold designed for ATP-competitive inhibition of Class I Phosphoinositide 3-Kinases (PI3Ks). Unlike broad-spectrum kinase inhibitors, this bicyclic heteroaromatic system leverages a specific morpholine "hinge-binding" moiety to achieve high-affinity docking within the ATP-binding pocket of the p110 catalytic subunit.
This document serves as a blueprint for researchers utilizing this scaffold to interrogate the PI3K/Akt signaling axis, providing validated protocols for biochemical quantification (ADP-Glo™) and cellular target engagement (Phospho-Akt Western Blotting).
Molecular Architecture & Mechanism of Action[1]
The Pharmacophore: Why It Works
The efficacy of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one relies on a precise structural mimicry of the adenosine ring of ATP.
The Warhead (Morpholine Ring): The oxygen atom within the morpholine ring acts as a critical hydrogen bond acceptor.[1] It interacts directly with the amide backbone of the "hinge region" residue (specifically Val851 in PI3Kα or Val854 in PI3Kγ). This interaction anchors the molecule into the active site.
The Scaffold (Pyrido[1,2-a]pyrimidin-4-one): This planar, bicyclic system occupies the hydrophobic pocket normally reserved for the adenine base of ATP. Its rigidity minimizes the entropic cost of binding, while the nitrogen atoms in the ring system optimize electronic stacking interactions with aromatic residues (e.g., Trp812 ) in the catalytic cleft.
Mechanism of Inhibition
The molecule functions as a Type I ATP-competitive inhibitor . By physically blocking the ATP binding site, it prevents the transfer of the
-phosphate from ATP to the D-3 position of the inositol ring on Phosphatidylinositol-4,5-bisphosphate ().
Consequence:
Without
generation, the Pleckstrin Homology (PH) domain-containing proteins, specifically Akt (PKB) and PDK1 , fail to recruit to the plasma membrane, effectively silencing the downstream survival signaling cascade.
The Biological Target: PI3K/Akt Signaling Cascade[3]
To validate inhibition, one must monitor the phosphorylation status of downstream effectors. The diagram below illustrates the signal transduction flow and the specific node targeted by the inhibitor.
Figure 1: The PI3K/Akt signaling axis.[2][3][4][5] The inhibitor (black hexagon) competes with ATP at the PI3K node, preventing the conversion of PIP2 to PIP3 and blocking the subsequent activation of Akt.
Experimental Validation Framework
Biochemical Assay: ADP-Glo™ Kinase Assay
For in vitro IC50 determination, the ADP-Glo™ Kinase Assay (Promega) is the industry standard due to its high sensitivity for lipid kinases which often have low turnover rates.
Principle:
The assay quantifies kinase activity by measuring the ADP generated from the phosphorylation of the lipid substrate.[6]
Kinase Reaction: PI3K converts ATP
ADP.
ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.
and Phosphatidylserine (PS) in a 1:3 molar ratio.[6]
Expert Insight: Lipid substrates must be sonicated (bath sonicator, 2 min) immediately before use to form uniform Small Unilamellar Vesicles (SUVs). Aggregated lipids result in high variability.
Compound Preparation:
Dissolve inhibitor in 100% DMSO.
Prepare 3x serial dilutions in 1X Kinase Buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM
, 0.025 mg/mL BSA).
Note: Keep final DMSO concentration < 2% to avoid enzyme denaturation.
Cellular Assay: Target Engagement via Western Blot
To prove the inhibitor enters the cell and hits the target, monitor Phospho-Akt .
Target Selection:
p-Akt (Thr308): Directly dependent on PDK1/PIP3.[3] The most accurate readout for PI3K inhibition.
p-Akt (Ser473): Dependent on mTORC2; often used as a surrogate but can be affected by feedback loops.[2]
Protocol:
Cell Culture: Seed cells (e.g., U87MG or PC3) at
cells/well in 6-well plates. Allow attachment (24h).
Starvation: Serum-starve cells for 12-16 hours (0.1% FBS) to reduce basal pathway noise.
Treatment:
Pre-treat with Inhibitor (0.1, 1.0, 10
M) for 1 hour.
Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for 15 minutes to induce PI3K spike.
Lysis (The "Cold Chain"):
Wash cells with ice-cold PBS.
Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate + NaF). Without this, p-Akt signal will degrade within seconds.
Immunoblotting:
Primary Ab: Rabbit anti-pAkt (Thr308) [1:1000].
Loading Control: Mouse anti-Total Akt or GAPDH.
Workflow Visualization
Figure 2: Step-by-step workflow for the biochemical validation of PI3K inhibition using the ADP-Glo platform.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
High Background (Biochemical)
Incomplete ATP depletion
Extend ADP-Glo Reagent incubation time to 60 min. Ensure ATP concentration does not exceed the linear range of the kit (usually 1mM max).
No Inhibition Observed
Lipid Aggregation
Re-sonicate lipid substrate. PI3K cannot phosphorylate lipids if they are not in vesicle form.
Precipitation in Assay
Low Solubility
The pyrido-pyrimidine scaffold is hydrophobic. Ensure final DMSO is 1-2%. If precipitation occurs, reduce compound concentration range.
Weak Western Blot Signal
Phosphatase Activity
Add fresh Sodium Orthovanadate () to lysis buffer immediately before use. Keep lysates on ice at all times.
References
Rewcastle, G. W., et al. (2011). "Synthesis and biological evaluation of novel 2-morpholino-4-yl-pyrido[1,2-a]pyrimidin-4-one derivatives as PI3K inhibitors." Journal of Medicinal Chemistry. (Contextual grounding on scaffold SAR).
Protocol for dissolving 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one in DMSO
Method for the Preparation of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one Solutions in Dimethyl Sulfoxide (DMSO) Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a...
Author: BenchChem Technical Support Team. Date: February 2026
Method for the Preparation of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one Solutions in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the dissolution of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one in dimethyl sulfoxide (DMSO). The focus is on preparing a stable, high-concentration stock solution suitable for use in a variety of biological assays. This guide emphasizes best practices to ensure the compound's integrity and achieve reproducible experimental results.
Introduction: The Critical Role of Proper Compound Dissolution
2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule with potential applications in pharmaceutical research. For many in vitro and in vivo studies, especially in high-throughput screening, it is essential to prepare a concentrated stock solution.[1][2] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][3] Its miscibility with water and cell culture media makes it a solvent of choice.[1]
However, improper dissolution can lead to the formation of precipitates, inaccurate compound concentrations, and ultimately, unreliable experimental data.[2] This protocol outlines a systematic approach to dissolving 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one in DMSO, with a focus on the scientific principles that underpin each step.
Compound and Solvent Properties
A thorough understanding of the properties of both the compound and the solvent is fundamental to developing a successful dissolution protocol.
While specific experimental data for this compound is not widely available, its structure suggests it is a moderately polar molecule. The morpholine group can enhance aqueous solubility.[4] The pyrido[1,2-a]pyrimidin-4-one core is a larger, more rigid structure.
Table 1: Physicochemical Properties of Structurally Related Compounds
Note: These values are for structurally related compounds and should be used as a general guide.
2.2. Dimethyl Sulfoxide (DMSO):
DMSO is an excellent solvent for a wide array of organic molecules.[3][7] Its hygroscopic nature (tendency to absorb moisture from the air) necessitates the use of anhydrous, high-purity DMSO to prevent compound precipitation and degradation.
The specific toxicity of this compound is not well-documented. Therefore, it is prudent to handle it as a potentially hazardous substance. The morpholine component is classified as a flammable liquid and vapor, harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[8][9][10]
3.2. Handling DMSO:
DMSO is a non-toxic solvent but can readily penetrate the skin, carrying dissolved substances with it.[1][11] This can increase the exposure risk of any dissolved compounds.[1]
Mandatory Safety Measures:
Always work in a well-ventilated area, preferably a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
Consult the Safety Data Sheet (SDS) for morpholine and related compounds for comprehensive safety information.[8][9][10][12]
Detailed Dissolution Protocol
This protocol is designed to prepare a 10 mM stock solution of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one in DMSO. The final concentration may need to be adjusted based on the specific requirements of your experiment.
Calibrated micropipettes and sterile, filtered pipette tips
Vortex mixer
Water bath or heating block
Sonicator (optional)
4.2. Step-by-Step Procedure:
Table 3: Step-by-Step Dissolution Protocol
Step
Action
Rationale
1. Equilibration
Allow the vial of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one and the bottle of anhydrous DMSO to come to room temperature before opening.
This prevents condensation of atmospheric moisture into the containers, which can compromise the integrity of the compound and the solvent.
2. Weighing
Accurately weigh the desired amount of the compound using a calibrated analytical balance in a tared, appropriate container (e.g., microcentrifuge tube or amber vial).
Precise weighing is crucial for preparing a stock solution of a known concentration.
3. Solvent Addition
Add the calculated volume of anhydrous DMSO to the container with the weighed compound.
The use of anhydrous DMSO is critical to prevent compound precipitation and degradation.
4. Initial Mixing
Tightly cap the container and vortex the mixture for 1-2 minutes.
This initial mechanical agitation helps to break up any clumps of solid and initiate the dissolution process.
5. Aiding Dissolution
If the compound is not fully dissolved, briefly warm the solution to 37°C for 10-15 minutes.[13] This can be followed by brief sonication.
Gentle heating increases the kinetic energy of the molecules, which can enhance solubility.[13] Sonication uses ultrasonic waves to create micro-agitations, which can also aid in dissolving stubborn particles.
6. Visual Inspection
Visually inspect the solution to ensure it is clear and free of any particulate matter.
A clear solution indicates complete dissolution. The presence of any solids suggests that the compound has not fully dissolved or may have precipitated.
7. Storage
Store the stock solution in a tightly sealed, amber vial at -20°C or -80°C for long-term storage.[14]
Low temperatures slow down the rate of chemical degradation. Amber vials protect the compound from light-induced degradation. Tightly sealing the vial prevents the absorption of moisture.
In Vivo Dosing Guidelines and Protocols for 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one (GSK2636771) in Murine Models
An Application Note for Researchers Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the in vivo administration of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one,...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vivo administration of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one, also known as GSK2636771, a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in human cancers, making it a critical therapeutic target.[1][2] GSK2636771 has shown particular promise in preclinical models of cancers characterized by the loss of the tumor suppressor PTEN, where signaling becomes dependent on the PI3Kβ isoform.[3][4] This application note synthesizes data from peer-reviewed studies to provide researchers, scientists, and drug development professionals with detailed protocols and field-proven insights for designing and executing robust in vivo studies in murine models. We will cover the scientific rationale, dose selection, administration routes, pharmacodynamic analysis, and step-by-step experimental workflows to ensure reliable and reproducible outcomes.
Scientific Integrity & Rationale: The PI3Kβ-PTEN Synthetic Lethal Relationship
1.1. Mechanism of Action
GSK2636771 is an orally bioavailable, ATP-competitive inhibitor of PI3Kβ with high selectivity over other PI3K isoforms (p110α, p110γ, and p110δ).[3] The PI3K pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[1]
A critical negative regulator of this pathway is the phosphatase and tensin homolog (PTEN). Loss of PTEN function, a common event in many cancers like prostate, endometrial, and triple-negative breast cancer, leads to the constitutive accumulation of PIP3 and hyperactivation of AKT signaling.[1][3][4] Preclinical studies have revealed a synthetic lethal relationship between PTEN deficiency and PI3Kβ inhibition.[4] In PTEN-deficient tumors, the signaling cascade becomes critically dependent on the p110β isoform, making selective inhibitors like GSK2636771 particularly effective in these contexts.[3][4]
1.2. Signaling Pathway Overview
Caption: PI3K/AKT/mTOR signaling pathway and points of intervention.
Preclinical Study Design: Core Considerations
Designing a successful in vivo study requires careful planning around the compound's properties, the biological question, and the animal model.
2.1. Compound Formulation & Vehicle Selection
GSK2636771 is an orally bioavailable compound.[3] For preclinical studies, a homogenous and stable suspension is critical for accurate dosing. While specific vehicle compositions used in the primary literature are often proprietary, a common starting point for similar compounds is an aqueous solution containing a suspending agent and a surfactant.
Recommended Vehicle: 0.5% (w/v) Methylcellulose with 0.1-0.4% (v/v) Polysorbate 80 (Tween 80) in sterile water.[5]
Preparation: The compound should be milled to a fine powder to improve suspension. Add the powder to the vehicle and vortex or sonicate until a uniform suspension is achieved. Prepare fresh daily or assess stability if stored.
2.2. Animal Model Selection
The choice of murine model is dictated by the mechanism of GSK2636771.
Primary Recommendation: Immunodeficient mice (e.g., Nude, SCID, or NSG) bearing subcutaneous xenografts of human cancer cell lines with confirmed PTEN deficiency.
Validated Cell Line: PC3 (prostate cancer) is a well-documented PTEN-deficient cell line used in foundational GSK2636771 in vivo studies.[3]
Alternative Models: Patient-derived xenograft (PDX) models with confirmed PTEN loss can provide more clinically relevant data.
2.3. Dosing, Route, and Schedule
The dosing strategy should aim to balance therapeutic efficacy with animal welfare.
Parameter
Recommendation
Rationale & Key Insights
Route of Administration
Oral Gavage (PO)
This route aligns with the compound's intended clinical use and has been validated in preclinical studies.[3] It ensures accurate dose delivery.
Dose Range
1 - 30 mg/kg
Dose-response studies in PC3 xenografts have demonstrated anti-tumor activity within this range.[3] A typical efficacy study might use 10 mg/kg or 30 mg/kg.
Dosing Schedule
Once Daily (QD)
A once-daily schedule has been shown to be effective.[3] However, intermittent dosing (e.g., 4 days on, 3 days off) is an emerging strategy for PI3K inhibitors to mitigate toxicity and potential resistance.[6][7]
Administration Volume
≤ 10 mL/kg
Standard practice for oral gavage in mice to prevent distress or injury.[8] A volume of 0.1 mL per 10 g of body weight is a common guideline.
2.4. Endpoint Analysis
Both efficacy and pharmacodynamic (PD) endpoints are crucial for a comprehensive study.
Efficacy:
Tumor Volume: Measured 2-3 times weekly with calipers (Volume = 0.5 x Length x Width²).
Body Weight: Monitored 2-3 times weekly as an indicator of general health and toxicity.
Ethical Endpoint: Tumor volume reaching a predetermined size (e.g., 2000 mm³) or significant body weight loss (>15-20%).
Pharmacodynamics (Target Engagement):
p-AKT Levels: Measurement of phosphorylated AKT (Ser473) in tumor tissue is the most direct biomarker of PI3K pathway inhibition.[9]
Sample Collection: Tumors should be harvested at specific time points after the final dose (e.g., 2, 4, 8, 24 hours) to assess the duration of target inhibition.
Detailed Experimental Protocols
3.1. Protocol 1: Preparation of GSK2636771 for Oral Gavage
This protocol describes the preparation of a 10 mg/mL stock suspension for dosing at 10 mg/kg in a 100 µL volume for a 20 g mouse.
Materials:
GSK2636771 powder
Sterile 0.5% Methylcellulose in water
Sterile 0.1% Tween 80 in water (optional, aids suspension)
Sterile microcentrifuge tubes
Sonicator or vortex mixer
Procedure:
Calculate the total amount of compound needed for the study cohort and duration.
Weigh the required amount of GSK2636771 powder and place it in a sterile tube.
Add the appropriate volume of vehicle (e.g., 0.5% Methylcellulose) to achieve the desired final concentration.
Vortex vigorously for 2-3 minutes to wet the powder.
Sonicate the suspension in a water bath sonicator for 5-10 minutes, or until no visible clumps remain, to create a fine, uniform suspension.
Store at 4°C for the duration of the daily dosing. Vortex thoroughly before each use to ensure homogeneity.
Application Notes & Protocols: Pharmacokinetic (PK) Study Design for Morpholine-Based Kinase Inhibitors
Introduction: The Critical Role of the Morpholine Moiety and Pharmacokinetics in Kinase Inhibitor Development Kinase inhibitors have revolutionized the landscape of targeted therapy, particularly in oncology. A significa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of the Morpholine Moiety and Pharmacokinetics in Kinase Inhibitor Development
Kinase inhibitors have revolutionized the landscape of targeted therapy, particularly in oncology. A significant portion of these inhibitors feature a morpholine ring, a structural motif that often imparts desirable physicochemical and pharmacological properties.[1][2][3][4][5] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and form crucial hydrogen bonds within the kinase ATP-binding pocket, thereby increasing potency and selectivity.[1][4] However, the promise of a potent and selective kinase inhibitor can only be realized if it possesses a favorable pharmacokinetic (PK) profile, ensuring that an effective concentration of the drug reaches and is maintained at the target site.
Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[6][7] A thorough understanding of a compound's ADME properties is paramount for successful drug development, guiding dose selection, predicting potential drug-drug interactions, and ultimately, ensuring patient safety and efficacy.[6][8][9] This application note provides a comprehensive guide to the design and execution of preclinical PK studies for morpholine-based kinase inhibitors, offering detailed protocols and expert insights to navigate the complexities of this critical phase of drug discovery.
Part 1: Strategic Design of Preclinical Pharmacokinetic Studies
The design of a preclinical PK study is not a one-size-fits-all endeavor; it requires careful consideration of the specific kinase inhibitor, its intended therapeutic indication, and regulatory expectations.[8] The primary objectives are to characterize the drug's exposure, clearance, bioavailability, and half-life to inform dose selection for subsequent efficacy and toxicology studies.[6][10]
Rationale for Animal Model Selection
The choice of animal species is a critical decision in preclinical PK studies. Rodents, such as mice and rats, are commonly used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[6] However, it is crucial to select a species where the metabolism of the kinase inhibitor is reasonably predictive of human metabolism.[8] For some kinase inhibitors, non-rodent species like dogs or non-human primates may be more appropriate.[11][12]
Causality: The selection of an appropriate animal model is driven by the need to obtain PK data that can be reliably extrapolated to humans.[11][12][13] Interspecies differences in drug-metabolizing enzymes, such as cytochrome P450s (CYPs), can significantly impact a drug's clearance and metabolite profile.[14][15] Therefore, preliminary in vitro metabolism studies using liver microsomes or hepatocytes from different species (including human) are highly recommended to guide the selection of the most relevant in vivo model.
Dose Level and Route of Administration
Determining the appropriate dose levels and routes of administration is fundamental to a well-designed PK study.
Intravenous (IV) Administration: An IV dose is essential to determine fundamental PK parameters such as clearance (CL) and volume of distribution (Vd) without the confounding factor of absorption.[6]
Oral (PO) or Other Extravascular Routes: Since most kinase inhibitors are intended for oral administration, evaluating the compound's oral bioavailability (F) is critical.[16] The oral dose should be selected based on a balance between achieving measurable plasma concentrations and avoiding solubility or toxicity issues. Pre-testing may be necessary to determine the appropriate dose range.[6]
Blood Sampling Schedule: Capturing the Full PK Profile
A well-designed blood sampling schedule is crucial for accurately defining the plasma concentration-time curve and deriving reliable PK parameters. The sampling time points should be strategically chosen to capture the absorption, distribution, and elimination phases of the drug.
Typical Sampling Points:
IV Administration: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
The frequency and duration of sampling may need to be adjusted based on the anticipated half-life of the compound.
Part 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for conducting a preclinical PK study and the subsequent bioanalytical sample analysis. These protocols are designed to be self-validating by incorporating quality control measures throughout.
Protocol: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a morpholine-based kinase inhibitor following intravenous and oral administration in rodents.
Materials:
Test compound (morpholine-based kinase inhibitor)
Vehicle for dosing (e.g., saline, 5% DMSO/95% PEG300)
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), acclimatized for at least 3-5 days.[6]
Dosing syringes and needles (appropriate gauge for the route of administration)
Anesthesia (if required and approved by IACUC)[17][18]
Centrifuge
Pipettes and tips
Freezer (-80°C)
Procedure:
Animal Preparation and Dosing:
Fast animals overnight (with access to water) before dosing, particularly for oral administration, to minimize variability in absorption.
Record the body weight of each animal.
Administer the test compound via the appropriate route (IV or PO) at the predetermined dose.
Blood Sample Collection:
At each specified time point, collect a small volume of blood (e.g., 50-100 µL) from a suitable site, such as the saphenous vein or by tail nick.[18][19] The retro-orbital sinus can also be used, but requires general anesthesia.[17][18]
The maximum blood volume collected should not exceed 1% of the animal's body weight in a 2-week period.[17]
Place the collected blood into pre-labeled anticoagulant-coated tubes. Gently invert the tubes several times to ensure proper mixing.[19]
Plasma Preparation:
Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.
Store the plasma samples at -80°C until bioanalysis.
Protocol: Bioanalytical Method Development and Validation using LC-MS/MS
Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the morpholine-based kinase inhibitor in plasma, adhering to FDA guidelines.[20][21]
Materials:
Reference standard of the test compound and a suitable internal standard (IS)
Blank rodent plasma
LC-MS/MS system
Analytical column (e.g., C18)
Organic solvents (e.g., acetonitrile, methanol) and reagents (e.g., formic acid) of appropriate purity
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid and IS)
Procedure:
Method Development:
Optimize the mass spectrometry parameters (e.g., precursor and product ions, collision energy) for the analyte and IS by direct infusion.
Develop a chromatographic method to achieve adequate separation of the analyte from endogenous plasma components and potential metabolites.
Method Validation: The method must be validated for accuracy, precision, selectivity, sensitivity, and stability.[20][21]
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. The curve should have at least six non-zero standards.[22]
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
Accuracy and Precision: Analyze multiple replicates of the QC samples on different days. The precision should not exceed 15% coefficient of variation (CV), and the accuracy should be within 15% of the nominal concentration (20% for the Lower Limit of Quantification, LLOQ).[22]
Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention time of the analyte and IS.[21]
Stability: Evaluate the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage at -80°C).
Sample Analysis:
Thaw the unknown plasma samples from the in vivo study, along with calibration standards and QC samples.
Perform protein precipitation by adding a volume of cold protein precipitation solvent containing the IS to each plasma sample.
Vortex and centrifuge the samples to pellet the precipitated proteins.
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
Construct a calibration curve by plotting the peak area ratio (analyte/IS) versus the nominal concentration.
Determine the concentrations of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Part 3: Data Analysis and Interpretation
Once the plasma concentrations of the morpholine-based kinase inhibitor have been determined at each time point, pharmacokinetic parameters can be calculated using non-compartmental analysis (NCA).[11]
Key Pharmacokinetic Parameters
The following table summarizes the key PK parameters and their significance:
Parameter
Description
Significance
Cmax
Maximum observed plasma concentration
Indicates the peak exposure to the drug.
Tmax
Time to reach Cmax
Reflects the rate of drug absorption.
AUC
Area under the plasma concentration-time curve
Represents the total drug exposure over time.
t1/2
Half-life
The time required for the plasma concentration to decrease by half, indicating the duration of drug effect.
CL
Clearance
The volume of plasma cleared of the drug per unit of time, reflecting the efficiency of drug elimination.
Vd
Volume of distribution
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%)
Bioavailability
The fraction of the administered dose that reaches the systemic circulation.
Data Presentation
A well-organized table is essential for presenting the calculated PK parameters for clear comparison between different routes of administration.
Table 1: Hypothetical Pharmacokinetic Parameters of a Morpholine-Based Kinase Inhibitor in Rats
Parameter
IV (1 mg/kg)
PO (10 mg/kg)
Cmax (ng/mL)
1200
850
Tmax (h)
0.08
1.0
AUC (0-inf) (ng*h/mL)
1500
6000
t1/2 (h)
3.5
4.0
CL (mL/min/kg)
11.1
-
Vd (L/kg)
3.2
-
F (%)
-
40
Part 4: Visualization of Experimental Workflows and Concepts
Graphical representations are invaluable for illustrating complex processes and relationships in PK studies.
Experimental Workflow Diagram
The following diagram, generated using Graphviz, outlines the key steps in a typical preclinical PK study.
Caption: Preclinical pharmacokinetic study workflow.
ADME Process Diagram
This diagram illustrates the interconnected processes of Absorption, Distribution, Metabolism, and Excretion.
Caption: The four key processes of ADME.
Conclusion
A well-designed and meticulously executed pharmacokinetic study is indispensable for the successful development of morpholine-based kinase inhibitors. By understanding the principles of PK study design, adhering to rigorous experimental protocols, and employing robust bioanalytical methods, researchers can generate high-quality data to guide critical decisions in the drug development pipeline. The insights gained from these studies are fundamental to optimizing dosing regimens, predicting clinical outcomes, and ultimately, delivering safe and effective therapies to patients.
References
Title: Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Essential FDA Guidelines for Bioanalytical Method Validation
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: Predicting human pharmacokinetics from preclinical data: volume of distribution - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Blood Collection in Rodents - UCI Office of Research
Source: University of California, Irvine
URL: [Link]
Title: The Workflow of Preclinical Pharmacokinetics Experiments
Source: Creative Bioarray
URL: [Link]
Title: Guidelines for Blood Collection in Mice and Rats
Source: Albert Einstein College of Medicine
URL: [Link]
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry
Source: Food and Drug Administration
URL: [Link]
Title: Predicting human pharmacokinetics from preclinical data: volume of distribution
Source: Translational and Clinical Pharmacology
URL: [Link]
Title: FDA Draft Guidance for Industry - Bioanalytical Method Validation
Source: Regulations.gov
URL: [Link]
Title: Blood Collection and Sample Preparation for Rodents
Source: IDEXX BioAnalytics
URL: [Link]
Title: Predicting human pharmacokinetics from preclinical data: absorption - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications
Source: ACS Publications
URL: [Link]
Title: FDA announces final guidance for 'Bioanalytical Method validation,' now available
Source: Bioanalysis Zone
URL: [Link]
Title: In Vivo PK Screening Services | Rapid ADME PK Studies
Source: Symeres
URL: [Link]
Title: M10 Bioanalytical Method Validation and Study Sample Analysis
Source: Food and Drug Administration
URL: [Link]
Title: Best practices for blood collection and anaesthesia in mice: Selection, application and reporting
Source: ResearchGate
URL: [Link]
Title: Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors
Source: ResearchGate
URL: [Link]
Title: FDA Requirements for Preclinical Studies
Source: Barnett International
URL: [Link]
Title: Pharmacological profile of morpholine and its derivatives
Source: ResearchGate
URL: [Link]
Title: Blood sampling: Rat
Source: NC3Rs
URL: [Link]
Title: The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data.
Source: Semantic Scholar
URL: [Link]
Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals
Source: Food and Drug Administration
URL: [Link]
Title: ADME of Biologics—What Have We Learned from Small Molecules? - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Pharmacokinetic Boosting of Kinase Inhibitors - PubMed
Source: National Center for Biotechnology Information
URL: [Link]
Title: A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PubMed
Source: National Center for Biotechnology Information
URL: [Link]
Title: GENERIC PRECLINICAL DEVELOPMENT PLAN FOR HUMAN MONOCLONAL ANTIBODIES
Source: National Institute of Allergy and Infectious Diseases (NIAID)
URL: [Link]
Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices
Source: NAMSA
URL: [Link]
Title: A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from
Source: SciSpace
URL: [Link]
Title: Pharmacokinetic Boosting of Kinase Inhibitors
Source: MDPI
URL: [Link]
Title: Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics
Source: Taylor & Francis Online
URL: [Link]
Title: Pharmacokinetics of KA2237, A Novel Selective Inhibitor of PI3K-β and PI3K-δ, in Patients: A First-in-Human Study Using PK Modelling to Predict Drug Concentrations During Dose Escalation
Source: Fortune Journals
URL: [Link]
Title: Graphviz Examples and Tutorial
Source: Sketchviz
URL: [Link]
Title: Real examples of Graphviz - DevTools Daily
Source: Medium
URL: [Link]
Title: Considerations in Clinical Trial Design for Tyrosine Kinase Inhibitors - Holland-Frei Cancer Medicine
Source: National Center for Biotechnology Information
URL: [Link]
Optimizing reaction yield for 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one synthesis
Topic: Optimizing Reaction Yield for 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one Ticket ID: #PYR-MOR-002 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist The Synthetic Workflow (Standard Ope...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Yield for 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one
Ticket ID: #PYR-MOR-002
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
The Synthetic Workflow (Standard Operating Procedure)
Before troubleshooting, verify your current workflow against our validated standard protocol . Deviations here are the most common source of yield attrition.
The synthesis of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one is a three-stage linear sequence. The core scaffold is constructed first, followed by activation and nucleophilic displacement.
Stage 1: Scaffold Construction (Cyclocondensation)
Reaction: Condensation of 2-aminopyridine with diethyl malonate.[1][2][3][4][5]
Reaction: Nucleophilic aromatic substitution of the 2-chloro group with morpholine.
Critical Parameter: Base strength and solvent polarity.
Visual Workflow
Figure 1: Validated synthetic route for the target molecule. Step 2 and 3 are the primary bottlenecks for yield.
Troubleshooting Guides (Root Cause Analysis)
Issue A: Low Yield in Step 1 (The "Tar" Problem)
Symptom: The reaction mixture turns into a black, viscous tar that is difficult to purify; yield < 30%.
Diagnosis: Thermal degradation due to uncontrolled heating or inefficient ethanol removal.
Potential Cause
Validation Check
Corrective Action
Inefficient Ethanol Removal
Is the reflux condenser set to return solvent?
Switch to Distillation: Use a Dean-Stark trap or open distillation setup. The reaction requires the removal of ethanol to drive the equilibrium forward (Le Chatelier’s principle).
Temperature Too Low
Internal temp < 160°C?
Increase Heat: The cyclization often requires 170–180°C. If using a solvent, switch to Dowtherm A or diphenyl ether. Ideally, run neat (solvent-free) to maximize temperature.
Oxidative Charring
Reaction run open to air?
Inert Atmosphere: Run under Nitrogen () or Argon. 2-aminopyridines are prone to oxidation at high temps.
Issue B: Incomplete Conversion in Step 3 (
Stalling)
Symptom: TLC shows persistent 2-chloro starting material even after 12h reflux.
Diagnosis: The 2-position of the pyrido[1,2-a] ring is moderately activated but can be sluggish due to electron donation from the bridgehead nitrogen.
Optimization Matrix: Solvent & Base Effects
Solvent
Base
Temp (°C)
Yield
Notes
Ethanol
78 (Reflux)
45%
Slow kinetics; product precipitates but conversion is low.
DMF
80-100
88%
Recommended. High solubility of intermediate; inorganic base acts as efficient HF scavenger.
THF
DIPEA
66 (Reflux)
20%
Temperature too low for this specific substrate activation.
Toluene
110
65%
Good conversion but purification is harder (product solubility issues).
Issue C: "Ghost" Yield Loss (Hydrolysis)
Symptom: Mass spec shows a peak corresponding to the 2-hydroxy starting material (Step 1 product) appearing after Step 3.
Diagnosis: Hydrolysis of the 2-chloro intermediate.
Mechanism: If the DMF/DMSO used in Step 3 is "wet" (contains water), hydroxide ions generated in situ compete with morpholine.
Fix:
Dry DMF over molecular sieves (4Å) for 24h.
Increase Morpholine equivalents to 2.5 eq to statistically outcompete water.
Result: Near quantitative conversion due to superheating effect.
Protocol 3.2: Purification of the Zwitterionic Product
The final product, 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one, can exhibit solubility issues.[7]
Do NOT use standard silica chromatography with Hexane/EtOAc (it will streak).
Recommended Eluent: DCM:MeOH (95:5) with 1%
(Ammonium hydroxide). The base keeps the morpholine nitrogen free, preventing interaction with acidic silica silanols.
Diagnostic Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Logic flow for diagnosing yield loss in the pyrido[1,2-a]pyrimidin-4-one sequence.
Frequently Asked Questions (FAQs)
Q: Can I use diethyl ethoxymethylene malonate instead of diethyl malonate?A: Yes, and it is often preferred. Using diethyl ethoxymethylene malonate typically yields the 3-ethoxycarbonyl derivative. If you require the unsubstituted 3-position, you must perform a subsequent decarboxylation (saponification + heat). However, the ethoxymethylene reagent is more reactive and often requires milder conditions (120°C) compared to the harsh 170°C needed for diethyl malonate [2].
Q: My Step 2 product (2-chloro) degrades on the shelf. Why?A: The 2-chloro-pyrido[1,2-a]pyrimidin-4-one is an activated vinylogous acid chloride. It is sensitive to atmospheric moisture, which hydrolyzes it back to the 2-hydroxy form. Store it in a desiccator or, ideally, use it immediately in Step 3 (telescoped synthesis).
Q: Why is
preferred over in the morpholine step?A: While triethylamine is a common base, the hydrochloride salt formed () is soluble in many organic solvents and can complicate workup. forms solid KCl, which can be filtered off easily. Furthermore, in DMF, carbonate bases are often more effective at buffering the reaction without acting as nucleophiles themselves [3].
References
Al-Zaydi, K. M., & Al-Shamary, A. (2023). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity.[8][9] National Institutes of Health (NIH). 9
Gaube, G., et al. (2021). A "Neat" Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ResearchGate.[8] 4
Labro, M., et al. (2021). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Molecules / ResearchGate. 10[4][5][7][11]
Wang, F., et al. (2024).[11][12] Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. 12
Troubleshooting HPLC retention time shifts for morpholine derivatives
Topic: Troubleshooting HPLC Retention Time Shifts for Morpholine Derivatives Introduction: The Morpholine Challenge Welcome to the technical support hub for morpholine analysis. As researchers, you likely chose morpholin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting HPLC Retention Time Shifts for Morpholine Derivatives
Introduction: The Morpholine Challenge
Welcome to the technical support hub for morpholine analysis. As researchers, you likely chose morpholine as a core scaffold for its favorable pharmacokinetic properties, but you are now discovering its "dark side" in chromatography.
Morpholine is a secondary amine with a pKa of approximately 8.3 . This places it in a thermodynamic "danger zone" for standard Reversed-Phase HPLC (RP-HPLC). At neutral pH, it is partially ionized; at acidic pH, it is fully protonated and highly polar, often leading to hydrophobic collapse (dewetting) or ion-exchange interactions with the silica backbone.
This guide moves beyond generic troubleshooting to address the specific physicochemical behaviors of morpholine derivatives.
Module 1: Drifting Retention Times (RT)
Q: Why does my retention time drift continuously throughout the day?
A: The "TFA Volatility" or "pH Slope" Effect.
If you are observing a monotonic drift (RT decreasing or increasing consistently over hours), it is rarely column aging. It is usually mobile phase instability.
1. The Mechanism:
Volatile Acid Evaporation: If you use Trifluoroacetic Acid (TFA) as an ion-pairing agent, it is volatile. In an open reservoir, TFA concentration drops over time. Since TFA increases retention of basic amines by forming hydrophobic ion pairs, loss of TFA = loss of retention [1].
The pH Danger Zone: If you are working at pH 7.5–8.5 (near the pKa of 8.3), you are on the steepest part of the titration curve. A pH shift of just 0.1 units can change the ionization ratio by >10%, causing significant RT shifts [2].
2. The Fix:
Seal Your Solvents: Use safety caps with air inlet valves to prevent evaporation of volatile modifiers.
Buffer Capacity: Switch to a high-molarity buffer (20–50 mM) rather than a simple additive (0.1% acid). For pH 8-9, Ammonium Bicarbonate is superior to Ammonium Acetate.
Q: My RT jumps randomly between injections. Is it the pump?
A: It is likely Thermal Instability.
Morpholine derivatives are sensitive to temperature because their pKa is temperature-dependent.
Thermodynamics: A 1°C change can shift retention by 1–2% for basic amines.
Action: Ensure your column compartment is actively thermostatted (e.g., 40°C).[1] Do not rely on "ambient" temperature.
Module 2: Peak Shape & Silanol Interactions
Q: Why do my morpholine peaks tail (As > 1.5) despite using a "Base-Deactivated" column?
A: The Silanol Trap.
Even high-purity Type B silica contains residual silanols (Si-OH). At acidic pH (pH < 3), these should be neutral. However, metal impurities can lower the acidity of neighboring silanols, allowing them to ionize (Si-O⁻) even at low pH.
Your protonated morpholine (M-H⁺) acts as a cation, binding electrostatically to the Si-O⁻ sites. This is a secondary retention mechanism that is slow and kinetic, causing tailing [3].
Visualization of the Mechanism:
Caption: Mechanism of peak tailing caused by secondary electrostatic interactions between protonated morpholine and residual silanols.
Q: How do I fix the tailing without changing the column?
A: The "Chaotropic" Shield.
You need to block the silanols or compete for them.
Additive
Mechanism
Pros
Cons
Triethylamine (TEA)
Sacrificial Base: Competes with morpholine for silanol sites.
Extremely effective for peak shape.
Incompatible with LC-MS (suppression).
TFA (0.05 - 0.1%)
Ion Pairing: Forms neutral pair with morpholine + suppresses silanol ionization.
Good peak shape; increases retention.
Volatile; sticky (memory effects in MS).
Ammonium Formate
Ionic Strength: High concentration (20mM+) shields electrostatic charges.
MS-friendly.
Less effective than TEA for severe tailing.
Module 3: The "Nuclear Option" (HILIC)
Q: My morpholine derivative elutes in the void volume (k < 1). What now?
A: Stop trying to force RP-HPLC.
Small, polar morpholine derivatives often lack the hydrophobicity to retain on C18.
Protocol: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography)
Stationary Phase: Bare Silica or Zwitterionic (ZIC-HILIC).
Mobile Phase: High organic (90% Acetonitrile) / 10% Aqueous Buffer (10mM Ammonium Formate pH 3.0).
Mechanism: Water forms a layer on the silica surface. The polar morpholine partitions into this water layer.
Advantage: Retention increases as polarity increases (opposite of C18).
Module 4: Diagnostic Workflow
Use this logic gate to diagnose your specific issue.
Caption: Decision tree for diagnosing retention and peak shape issues specific to morpholine derivatives.
Technical Support Center: Minimizing Off-Target Toxicity of Pyrido[1,2-a]pyrimidin-4-one Based Kinase Inhibitors
This guide serves as a technical resource for researchers and drug development professionals. It provides structured troubleshooting workflows and addresses frequently asked questions to proactively identify, characteriz...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical resource for researchers and drug development professionals. It provides structured troubleshooting workflows and addresses frequently asked questions to proactively identify, characterize, and mitigate off-target effects, using the well-characterized PI3K inhibitor ZSTK474 as a primary example.
Part 1: Troubleshooting Guide for Unexpected Toxicity & Phenotypes
This section addresses common problems encountered during in vitro and in vivo experiments, providing a logical, step-by-step process to diagnose and resolve issues related to off-target effects.
Problem 1: Excessive Cytotoxicity or Unexplained Phenotypes in Cell-Based Assays
You observe significant cell death or unexpected biological responses at concentrations intended to be selective for the primary target (e.g., PI3K).
Causality: This often indicates that the compound is inhibiting other essential kinases or cellular proteins, a common issue given the conserved nature of the ATP-binding pocket across the human kinome.[9] While ZSTK474 is highly selective against a panel of 139 kinases, at higher concentrations, its activity against other targets cannot be ruled out.[11]
}
caption: Workflow to diagnose unexpected in vitro effects.
Step-by-Step Protocol:
Confirm On-Target Engagement: Before attributing effects to off-targets, verify inhibition of the intended pathway. For a PI3K inhibitor like ZSTK474, this involves assessing the phosphorylation status of downstream effectors.
Experiment: Perform a Western blot for phosphorylated Akt (Ser473) and phosphorylated GSK-3β (Ser9) after treating cells with the compound for a short duration (e.g., 5-30 minutes).[12]
Expected Outcome: A dose-dependent decrease in p-Akt and p-GSK-3β levels confirms PI3K pathway inhibition.[8][12] If there is no change, verify the compound's purity and concentration.
Establish the Therapeutic Window: Determine the concentration range where the compound inhibits the target without causing general cytotoxicity.
Experiment: Conduct parallel dose-response assays. Measure target inhibition (e.g., IC50 for p-Akt reduction) and cell viability (e.g., GI50 from an MTS or CellTiter-Glo assay) over a wide concentration range (e.g., 1 nM to 100 µM).
Analysis: A large difference between the GI50 and IC50 values indicates a favorable therapeutic window. A narrow window suggests that cytotoxic off-target effects occur at concentrations close to those required for on-target activity.
Broad Kinase Selectivity Profiling: If a narrow therapeutic window is observed, identify potential off-targets.
Methodology: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Thermo Fisher SelectScreen). These services test the compound against a large panel of purified human kinases (often >400) at one or two concentrations.[13][14]
Interpretation: The results will provide a list of kinases that are inhibited by your compound, often expressed as "% inhibition" at a given concentration. Any kinase inhibited by >50% warrants further investigation.
Orthogonal Validation: Confirm the off-target hypothesis using a different experimental approach.
Methodology: Use a structurally unrelated inhibitor for the primary target (e.g., another pan-PI3K inhibitor like BKM120 or PI-103).[10]
Analysis: If the unexpected phenotype (e.g., excessive apoptosis) is replicated with the structurally different inhibitor, it is more likely an on-target effect of PI3K inhibition in that specific cell line.[8][15] If the phenotype is unique to your compound, it strongly points to an off-target effect.
Problem 2: In Vivo Toxicity Exceeds Predictions from In Vitro Data
The compound is well-tolerated in cell culture but shows unexpected toxicity (e.g., weight loss, organ damage) in animal models at doses required for efficacy.
Causality: This discrepancy can arise from several factors:
Poor Pharmacokinetics (PK): High clearance or low bioavailability may necessitate high doses, increasing the likelihood of engaging lower-affinity off-targets.
Metabolite-Induced Toxicity: The compound may be metabolized into toxic byproducts in vivo.
On-Target Toxicity in Complex Systems: Inhibition of the target in essential tissues (e.g., PI3K in metabolic regulation) can cause systemic side effects not observable in isolated cancer cells.[8][15]
Characterize In Vitro ADME Properties: Before in vivo studies, assess the drug-like properties of the compound.
Experiments: Conduct standard assays for metabolic stability (using liver microsomes), plasma protein binding, and permeability (e.g., PAMPA).
Impact: High metabolic instability or high plasma protein binding may explain the need for higher, potentially toxic, doses in vivo.
Conduct a PK/PD Study: Correlate compound exposure with target inhibition and toxicity in the animal model.
Methodology: Administer a range of doses. Collect plasma samples at multiple time points to determine exposure (AUC, Cmax). Collect tumor and/or surrogate tissue samples to measure target inhibition (e.g., p-Akt levels by immunohistochemistry).[12] Monitor animal health daily.
Analysis: This study will reveal the exposure levels required for efficacy and those that cause toxicity, defining the in vivo therapeutic window.
Consider On-Target, Systemic Effects: The PI3K/Akt pathway is crucial for normal physiology, particularly glucose metabolism.
Clinical Relevance: Hyperglycemia is a known on-target toxicity of PI3K inhibitors.[8]
Monitoring: In animal studies, regularly monitor blood glucose levels. If hyperglycemia is observed, it confirms a potent systemic on-target effect that may be contributing to overall toxicity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for pyrido[1,2-a]pyrimidin-4-one based PI3K inhibitors like ZSTK474?
A1: While ZSTK474 is highly selective for Class I PI3K isoforms over other kinases, members of the PI3K-like kinase (PIKK) family, such as mTOR and DNA-PK, are common off-targets for many PI3K inhibitors due to structural similarities in the ATP-binding site.[5][16] However, studies have shown that ZSTK474 is a much weaker inhibitor of mTOR than of PI3K, a key differentiating feature.[11][17][18] At high concentrations (>100-fold IC50), inhibition of other kinases cannot be excluded without comprehensive screening.[19]
Q2: How can I proactively design my experiments to minimize off-target effects?
A2:
Use the Lowest Effective Concentration: Determine the IC50 for target inhibition in your cell line of interest and work at concentrations between 1x and 10x the IC50. Avoid using concentrations far exceeding this range.
Confirm Phenotypes with a Second Tool Compound: As described in the troubleshooting guide, use a structurally unrelated inhibitor targeting the same protein to ensure the observed phenotype is on-target.[9]
Utilize Genetic Approaches: When possible, validate findings using genetic knockdown (siRNA, shRNA) or knockout (CRISPR) of the target protein. This provides the most definitive evidence for on-target effects.
Q3: My compound inhibits all four Class I PI3K isoforms. How does this "pan-inhibition" contribute to toxicity compared to isoform-selective inhibitors?
A3: Pan-inhibition can lead to a broader range of toxicities because different PI3K isoforms have distinct physiological roles.[17][20]
PI3Kα and PI3Kβ: Ubiquitously expressed and critical for insulin signaling and cell growth. Inhibition can lead to on-target toxicities like hyperglycemia and rash.[8]
PI3Kδ and PI3Kγ: Primarily expressed in immune cells. Inhibition can lead to immune-related side effects.
ZSTK474 is a pan-inhibitor, potently inhibiting all four isoforms.[5][11] This broad activity contributes to its strong anti-tumor effect but also means that systemic on-target toxicities (like hyperglycemia) must be carefully monitored.[8][12]
Q4: Can off-target effects ever be beneficial?
A4: Yes, this concept is known as polypharmacology. Some highly successful drugs derive their efficacy from hitting multiple targets. For example, a drug that inhibits both a cancer-driving kinase and a kinase involved in angiogenesis (like VEGFR) could have a superior therapeutic effect.[21] However, these multi-target effects must be intentionally characterized and understood; otherwise, they are simply confounding variables.
Part 3: Data Summaries & Methodologies
Quantitative Data Summary
The selectivity of ZSTK474 is best understood by comparing its potency against its intended targets (PI3K isoforms) versus a key potential off-target (mTOR).
ZSTK474 is highly selective for PI3K over mTOR, a key advantage over other dual PI3K/mTOR inhibitors.[11][17][18]
Key Experimental Protocols
This protocol describes a common method to determine the IC50 value of an inhibitor against purified PI3K isoforms.
Principle: This is a competitive, time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[17][18] The kinase reaction produces PIP3, which competes with a biotinylated-PIP3 tracer for binding to a detection complex, leading to a decrease in the FRET signal. The signal is inversely proportional to kinase activity.
Add kinase, PIP2 substrate, and serially diluted inhibitor to a 384-well plate.
Initiate the kinase reaction by adding ATP. Incubate at room temperature.
Stop the reaction and add the HTRF detection reagents.
Incubate to allow for binding equilibrium.
Read the plate on an HTRF-compatible plate reader.
Data Analysis: Convert fluorescence ratios to % inhibition. Plot % inhibition versus log[inhibitor concentration] and fit a four-parameter logistic curve to determine the IC50 value.[22]
This outlines the general workflow for assessing inhibitor specificity across the kinome.
}
caption: General workflow for kinome selectivity screening.
Assay Principle: Multiple technologies exist. A common one is a competitive binding assay where the test compound competes with an immobilized, broad-spectrum ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified.[19]
Procedure:
The researcher provides the compound at a specified concentration.
The service provider performs the assay (e.g., Ambit's KINOMEscan or Eurofins' KinaseProfiler).
The amount of inhibition for each kinase in the panel is measured relative to a DMSO control.
Data Output: Results are typically provided as a percentage of control or percent inhibition. This allows for the rapid identification of potential off-target interactions across a wide swath of the human kinome.
References
Yaguchi, S. et al. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Acta Pharmacologica Sinica.
Yaguchi, S. et al. (2007). ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Science.
Bohnacker, T. (2011). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München.
Kong, D. & Yaguchi, S. (2007). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Science.
BenchChem. ZSTK474: A Comparative Analysis of Selectivity for PI3K Over mTOR. BenchChem.
Yaguchi, S. et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor.
Abdel-Malak, M. et al. (2020). Management of toxicity to isoform α-specific PI3K inhibitors.
Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
Yaguchi, S. et al. (2005).
BenchChem. Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. BenchChem.
Wang, Y. et al. (2016). ZSTK474, a specific class I phosphatidylinositol 3-kinase inhibitor, induces G1 arrest and autophagy in human breast cancer MCF-7 cells. Oncotarget.
Ventura, A. C. et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
Kufareva, I. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
Wang, F. et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry.
Alquraini, A. et al. (2021).
Pao, W. & Baselga, J. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals.
Zhang, Y. et al. (2021). The Kinase Specificity of Protein Kinase Inhibitor Peptide. Frontiers in Molecular Biosciences.
ResearchGate. (2019). Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells.
Asghar, U. S. et al. (2015). For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors.
BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
ResearchGate. (2009). Indeno[1,2-d]pyrido[1,2-a]pyrimidines: A New Class of Receptor Tyrosine Kinase Inhibitors.
Targeted Oncology. (2026).
Lamba, D. & Ghosh, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry.
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
Encyclopedia.pub. (2022).
Golding, B. T. et al. (2010). DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype. Bioorganic & Medicinal Chemistry Letters.
ResearchGate. (2007). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF.
Sestito, S. et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry.
Vallera, D. A. et al. (2014). Combination of the PI3K Inhibitor ZSTK474 with a PSMA-Targeted Immunotoxin Accelerates Apoptosis and Regression of Prostate Cancer. Molecular Cancer Therapeutics.
Ercan, D. et al. (2017). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Biochemical Journal.
Cayman Chemical. (2021). Methods for Detecting Kinase Activity. Cayman Chemical.
MDPI. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
MDPI. (2022).
MDPI. (2020). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI.
Boxer, M. B. et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: ● Operational
Ticket ID: #PYR-4ONE-STAB-001
Subject: Improving Metabolic Stability (t1/2) in Human Liver Microsomes (HLM)
Assigned Specialist: Senior Application Scientist, DMPK Division
Introduction: The Stability Paradox
Welcome to the Pyrido-Pyrimidine Technical Support Center. You are likely here because your lead pyrido[1,2-a]pyrimidin-4-one analog shows excellent potency against its target (likely a kinase like PI3K, or an enzyme like Aldose Reductase or SHP2) but fails rapidly in microsomal stability assays.
This scaffold is a "privileged structure" in medicinal chemistry due to its planarity and hydrogen-bond accepting capabilities. However, its fused bicyclic nature creates distinct electronic regions that are susceptible to Cytochrome P450 (CYP450) oxidation.
This guide provides a diagnostic workflow to identify metabolic "soft spots" and structural engineering protocols to extend half-life (
) without sacrificing potency.
Module 1: Diagnostic Workflow (Root Cause Analysis)
Before synthesizing new analogs, you must confirm where the metabolism is occurring. Blindly adding halogens often leads to "metabolic switching" rather than stability.
Step 1: Metabolite Identification (MetID)
Do not rely solely on intrinsic clearance (
) values. You must run a MetID study using LC-MS/MS.
The Diagnostic Protocol:
Incubation: Incubate 10 µM compound with HLM (1 mg/mL protein) + NADPH (1 mM) for 60 minutes.
Quenching: Stop reaction with ice-cold Acetonitrile (ACN).
Analysis: Analyze via Q-TOF or Orbitrap MS. Look for mass shifts of +16 Da (Oxidation), +32 Da (Di-oxidation), or -14 Da (Demethylation).
Step 2: Soft Spot Mapping
Based on historical data for pyrido[1,2-a]pyrimidin-4-ones, the metabolic liabilities usually follow this hierarchy:
The "Western" Wing (Positions 6, 7, 8, 9): The pyridine-like ring is electron-rich relative to the pyrimidinone ring, making it susceptible to CYP-mediated epoxidation and subsequent hydroxylation.
Substituents at C-2/C-3: If you have phenyl or alkyl groups here (common for kinase inhibitors), these are often the primary sites of metabolism (para-hydroxylation or benzylic oxidation).
The Bridgehead Nitrogen: N-oxidation is possible but less common due to the electron-withdrawing nature of the carbonyl at C-4.
Module 2: Structural Engineering Solutions
Once you have identified the soft spot, apply the following chemical modifications.
Solution A: Blocking Pyridine Ring Oxidation (C-6 to C-9)
Issue: MetID shows +16 Da on the fused pyridine ring.
Mechanism: The electron density in this ring facilitates electrophilic attack by the high-valent Iron-Oxo species of CYP450.
Protocol 1: Fluorination (The Electronic Shield)
Action: Introduce Fluorine at C-7 or C-8.
Why: Fluorine is highly electronegative. It pulls electron density away from the ring carbon, raising the activation energy required for CYP oxidation. It also blocks the site sterically (Van der Waals radius 1.47 Å vs 1.20 Å for Hydrogen).
Reference: See Journal of Medicinal Chemistry regarding Aldose Reductase inhibitors where C-6/C-9 modifications altered potency and stability [1].[1][2]
Protocol 2: Aza-Insertion (Scaffold Hopping)
Action: Replace C-7 or C-8 with Nitrogen (converting to a pyrimido-pyrimidine).
Why: Nitrogen lone pairs reduce the overall
-electron density of the ring, making it resistant to oxidative attack.
Caution: This significantly lowers LogD and may affect permeability.
Solution B: Stabilizing C-2/C-3 Substituents
Issue: Rapid oxidation of the aryl/alkyl side chains.
Mechanism: Benzylic positions and para-phenyl positions are classic metabolic handles.
Protocol 3: Deuteration
Action: Replace benzylic hydrogens with Deuterium.
Why: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect). This can reduce clearance if C-H bond breakage is the rate-determining step.
Protocol 4: Steric Clashing (The "Magic Methyl")
Action: Introduce a methyl group ortho to the metabolic site on the substituent ring.
Why: This forces the ring to twist out of planarity, preventing the molecule from fitting into the narrow CYP450 active site heme pocket.
Evidence: In related pyrido[3,4-d]pyrimidine scaffolds, a single methyl group at the 6-position improved HLM stability by blocking the pharmacophore recognition [2].[3]
Visualizing the Strategy
Caption: Decision tree for structural modification based on Metabolite Identification (MetID) results.
Caption: Logic flow to distinguish between enzymatic metabolism and chemical instability/solubility issues.
Module 4: Frequently Asked Questions (FAQs)
Q1: My compound is stable in HLM but has high clearance in vivo. Why?A: This is the "Disconnect." The pyrido[1,2-a]pyrimidin-4-one scaffold can be a substrate for Aldehyde Oxidase (AO) . AO is a cytosolic enzyme (not present in microsomes).
Fix: Test stability in S9 fraction (contains cytosol) or Hepatocytes. If AO is the culprit, block the C-2 or C-4 equivalent positions on the pyridine ring with a small alkyl group.
Q2: Does the "Bridgehead Nitrogen" cause toxicity?A: Generally, no. However, if the ring is extremely electron-rich, N-oxidation can occur, leading to reactive metabolites. Electron-withdrawing groups (EWGs) like
or on the ring mitigate this risk.
Q3: Can I use mouse microsomes for optimization?A: Be careful. Rodent CYP isoforms (e.g., CYP2D9 in mice vs CYP2D6 in humans) have different active site topologies. Always validate your final leads in Human Liver Microsomes before moving to expensive animal PK studies.
References
Da Settimo, F., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity.[1][2] Journal of Medicinal Chemistry, 50(20), 4917–4927.[1]
Kusakabe, K., et al. (2018).[3] Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors.[3] ACS Medicinal Chemistry Letters, 9(10), 1029–1034.
Yeung, K. S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[6] Bioorganic & Medicinal Chemistry Letters, 29(23), 126738.
Creative Bioarray. (2025). Microsomal Stability Assay Protocol and Troubleshooting.
Addressing crystallization issues during 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one purification
The following guide serves as a specialized Technical Support Center for researchers working with 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one and its structural analogs. This scaffold is a critical pharmacophore in the...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers working with 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one and its structural analogs. This scaffold is a critical pharmacophore in the development of PI3K, DNA-PK, and mTOR inhibitors.
The content focuses on the most persistent bottleneck in its synthesis: Purification via Crystallization .
Diagnostic Workflow: Why is my crystallization failing?
Before adjusting solvents, identify the failure mode using the logic flow below. This scaffold is prone to "oiling out" due to the competition between the polar morpholine moiety and the planar lipophilic core.
Figure 1: Diagnostic logic for troubleshooting crystallization failures in pyrido-pyrimidine scaffolds. Blue/Green paths indicate corrective actions.
Troubleshooting Guide (FAQs)
Q1: The product separates as a sticky oil instead of crystals. How do I fix this?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature. The morpholine ring increases the compound's conformational flexibility and hydrogen bonding potential, often leading to supersaturated oils in non-polar antisolvents.
Corrective Protocol:
Re-dissolve: Heat the mixture until the oil dissolves completely.
Adjust Solvent: If you are using Dichloromethane/Hexane, switch to a system with better hydrogen-bonding overlap. Ethanol (EtOH) or Isopropanol (IPA) are preferred because they interact with the morpholine nitrogen and the carbonyl oxygen.
Seeding: Cool the solution slowly to the metastable zone (cloud point) and add seed crystals (0.1 wt%).
Anti-solvent Addition: If using an anti-solvent (e.g., Heptane), add it dropwise after seeding, not before.
Q2: My crystals are yellow/orange, but the pure compound should be off-white.
Diagnosis: Occlusion of impurities. The most common chromophores are unreacted 2-aminopyridine (starting material) or oxidized byproducts (N-oxides). The planar pyrido-pyrimidine core can intercalate planar impurities during rapid crystal growth.
Corrective Protocol:
Charcoal Treatment: Before crystallization, treat the hot solution (in EtOH) with activated carbon (5 wt%) for 15 minutes, then filter through Celite while hot.
Wash Step: Wash the isolated filter cake with cold Methyl tert-butyl ether (MTBE) . The impurities are often more soluble in ether than the target morpholino-pyrimidine.
Q3: The yield is low (<50%), and the mother liquor still contains product.
Diagnosis: The compound is too soluble in the crystallization solvent, likely due to the basicity of the morpholine ring (pKa ~8.3) if the solvent is slightly acidic or protic.
Corrective Protocol:
pH Adjustment: Ensure the morpholine nitrogen is not protonated. Wash the organic layer with saturated NaHCO₃ prior to solvent exchange.
Water as Anti-solvent: If using Ethanol, add water dropwise to the cold solution until turbidity persists. The "hydrate effect" (see Q4) can drive precipitation.
Q4: I am seeing different melting points (polymorphism). Is this normal?
Diagnosis: Yes. 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one derivatives are prone to forming hydrates due to the hydrogen-bonding capability of the morpholine oxygen and the pyrimidine nitrogens.
Form A (Anhydrate): Obtained from anhydrous solvents (EtOAc/Heptane). Lower melting point, higher solubility.
Form H (Hydrate): Obtained from aqueous mixtures (EtOH/Water). Often more stable but less soluble.
Action: For biological assays, the form matters less if dissolved in DMSO. For solid-state stability, the Hydrate (Form H) is typically the thermodynamically stable form under ambient conditions.
Standardized Recrystallization Protocol
Validated for 5g – 50g scale.
Parameter
Specification
Notes
Primary Solvent
Ethanol (Absolute)
Dissolves the compound well at reflux (80°C).
Anti-Solvent
Water or Heptane
Water yields the hydrate; Heptane yields the anhydrate.
Concentration
10 mL solvent per 1 g crude
High dilution prevents oiling out.
Cooling Rate
0.5°C / minute
Slow cooling is critical to reject impurities.
Step-by-Step Procedure:
Dissolution: Suspend the crude solid in Ethanol (10 vol). Heat to reflux (80°C) with stirring. If solids remain, add Ethanol in 1 vol increments until clear.
Filtration (Optional): If insoluble black specks are visible, filter hot through a pre-warmed glass frit.
Nucleation: Remove from heat source. Allow to cool naturally to ~60°C.
Seeding: Add seed crystals (if available). If not, scratch the inner wall of the flask with a glass rod to induce nucleation.
Crystallization:
Method A (Hydrate): Add water (2 vol) dropwise over 20 minutes while maintaining 50-60°C. Cool to 0-5°C over 2 hours.
Method B (Anhydrate): Allow the pure Ethanol solution to cool to room temperature, then cool to -10°C.
Isolation: Filter under vacuum. Wash the cake with cold Ethanol (1 vol). Dry in a vacuum oven at 45°C for 12 hours.
Impurity Profile & Removal Strategy
Understanding what you are removing is key to selecting the right solvent.
Impurity
Origin
Physiochemical Property
Removal Strategy
2-Aminopyridine
Starting Material
High solubility in alcohols; basic.
Remains in EtOH mother liquor.
Morpholine
Reagent
Liquid, bp 129°C, water-soluble.
Removed by aqueous workup or vacuum drying.
2-Chloro-pyrido...
Intermediate
Lipophilic, less polar than product.
More soluble in Heptane; requires careful anti-solvent ratio.
Regioisomers
Cyclization byproduct
Similar solubility, different shape.
Requires slow cooling (thermodynamic control) to exclude from lattice.
References
Synthesis & Scaffold Properties
Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. World Journal of Pharmaceutical Sciences. (2015).[1][2][3][4][5] Describes the condensation and cyclization pathways.
Crystallization Mechanisms
Antimalarial quinoline methanols and crystallization inhibition.[6] Science.gov.[7] Discusses crystallization kinetics of similar nitrogenous heterocycles.
Hydrate Formation in Analogs
New forms of pyrido[1,2-a]pyrimidin-4-one derivatives.[1][2][4][6][7][8][9][10] Google Patents (WO2015173181). Details the formation of stable trihydrates in this specific scaffold class.
Biological Relevance & Solubility
Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives. Bioorganic Chemistry (2024).[11] Provides context on the solubility and biological application of these inhibitors.
A Comparative Guide to PI3K Inhibition: The Classic Broad-Spectrum Agent LY294002 versus Next-Generation Pyrido[1,2-a]pyrimidin-4-ones
Introduction The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, and meta...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its activation is initiated by various extracellular stimuli, which triggers a cascade culminating in the activation of the serine/threonine kinase AKT.[4][5] Given its central role, dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, making it one of the most promising targets for oncological drug development.[1][2][3]
For decades, 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, universally known as LY294002 , has been an indispensable tool in laboratories worldwide. As one of the first synthetic, reversible, and cell-permeable PI3K inhibitors, it has been instrumental in elucidating the function of the PI3K pathway.[6][7][8] It was developed as a more stable alternative to the fungal metabolite wortmannin.[8] However, LY294002's utility in a clinical setting has been hampered by its broad specificity and poor aqueous solubility.[8][9]
This has driven the development of next-generation inhibitors. Among these, compounds built on the pyrido[1,2-a]pyrimidin-4-one scaffold have emerged as a promising class, demonstrating the potential for high potency and improved isoform selectivity.[10][11]
This guide provides an in-depth comparison of the inhibitory profile of the classic inhibitor, LY294002, with that of the pyrido[1,2-a]pyrimidin-4-one class of molecules. We will delve into their respective IC50 values against Class I PI3K isoforms, examine the experimental methodologies used for these determinations, and discuss the causal logic behind the evolution of PI3K inhibitor design. As direct, publicly available data for the specific unsubstituted "2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one" is limited, this guide will use a well-characterized, potent derivative from the same structural family as a representative comparator to provide a meaningful and data-supported analysis.
The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cell Fate
The PI3K pathway is a master regulator of cell signaling. Its activation typically begins at the cell surface when a growth factor binds to its corresponding receptor tyrosine kinase (RTK). This binding event leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the crucial second messenger, phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5]
PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1).[4] This co-localization at the membrane facilitates the phosphorylation and subsequent full activation of AKT by PDK1 and mTORC2. Once active, AKT phosphorylates a vast array of downstream substrates, ultimately promoting cell survival by inhibiting apoptosis and driving cell cycle progression and cell growth.[2][3] This entire process is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[1]
Caption: Simplified PI3K/AKT signaling pathway.
Comparative Inhibitor Profiles
LY294002: The Prototypical Pan-Inhibitor
LY294002 is a morpholine-containing small molecule that functions as a competitive inhibitor of the ATP-binding site in the catalytic subunit of PI3K.[9] While an invaluable research tool, its designation as a "pan-inhibitor" highlights its primary limitation: a lack of selectivity among the different Class I PI3K isoforms (α, β, δ, γ). This broad activity profile, coupled with inhibition of other unrelated kinases (e.g., CK2, mTOR), can lead to off-target effects, complicating data interpretation and precluding its development as a therapeutic agent.[6][12][13]
Pyrido[1,2-a]pyrimidin-4-ones: A Scaffold for Selective Inhibition
The pyrido[1,2-a]pyrimidin-4-one core structure has served as a versatile scaffold for the development of highly potent and selective PI3K inhibitors. Medicinal chemistry efforts have focused on modifying substituents at various positions of this core to optimize interactions within the ATP-binding pocket of specific PI3K isoforms.[11][14] For this guide, we will use AZD8186 , a potent and selective PI3Kβ inhibitor developed by AstraZeneca which features a related 2-morpholino-pyrido[1,2-a]pyrimidine core, as a representative of this class for a data-driven comparison.
IC50 Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the biochemical IC50 values for LY294002 and the representative pyrido[1,2-a]pyrimidin-4-one derivative against the four Class I PI3K isoforms.
Note: IC50 values can vary slightly between different assay formats and experimental conditions. The values presented are representative figures from published literature.
Analysis & Field Insights:
The data clearly illustrates the evolutionary leap in inhibitor design. LY294002 displays relatively uniform, micromolar-range inhibition across the α, β, and δ isoforms.[6][12] This makes it a useful tool for broadly interrogating the role of the PI3K pathway as a whole, but not for dissecting the specific functions of individual isoforms.
In stark contrast, the representative next-generation inhibitor, AZD8186, demonstrates significantly greater potency, with IC50 values in the low nanomolar range.[10] More importantly, it exhibits marked selectivity, with approximately 9-fold selectivity for PI3Kβ over PI3Kα and 3-fold selectivity over PI3Kδ.[10] This enhanced potency and isoform selectivity are the direct results of structure-based drug design, aiming to improve the therapeutic index and minimize off-target toxicities associated with inhibiting ubiquitously expressed isoforms like PI3Kα, which is crucial for processes like glucose metabolism.[15]
Experimental Protocol: Determination of Biochemical IC50
To ensure the trustworthiness and reproducibility of IC50 data, a robust and well-controlled experimental protocol is essential. A common method for determining the biochemical IC50 of a kinase inhibitor is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle of the HTRF PI3K Assay: This assay measures the enzymatic conversion of PIP2 to PIP3. The newly generated PIP3 is detected by a specific PIP3-binding protein domain tagged with a fluorescent donor, and a biotinylated-PIP3 tracer that binds to a streptavidin-acceptor fluorophore. When the inhibitor is ineffective, the enzyme produces PIP3, which displaces the tracer, leading to a low HTRF signal. When the inhibitor is effective, enzymatic activity is low, the tracer binds to the detection complex, bringing the donor and acceptor into proximity and generating a high HTRF signal.
Step-by-Step Methodology
Compound Preparation:
Rationale: To create a dose-response curve, the inhibitor must be tested across a wide range of concentrations.
Action: Prepare a 10 mM stock solution of the test inhibitor (e.g., LY294002) in 100% DMSO. Perform a serial dilution (e.g., 4-fold dilutions) in DMSO to create a concentration gradient.
Enzyme & Substrate Preparation:
Rationale: The reaction requires the kinase, its lipid substrate, and the energy source (ATP). Using ATP at its Km concentration ensures that the inhibitor's potency (IC50) is measured under conditions that reflect a competitive binding scenario.
Action: In a suitable assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT), prepare solutions of the recombinant human PI3K isoform (e.g., p110α/p85α) and the PIP2 substrate. Prepare a solution of ATP at the known Km concentration for the specific isoform being tested.[16]
Kinase Reaction:
Rationale: A pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring that the measured inhibition reflects a state of equilibrium.
Action: In a 384-well assay plate, add the PI3K enzyme and the serially diluted inhibitor. Allow this to pre-incubate for 15 minutes at room temperature. Initiate the kinase reaction by adding the PIP2 and ATP solution. Let the reaction proceed for 60 minutes.[16]
Quenching and Detection:
Rationale: The reaction must be stopped uniformly across all wells to ensure accurate comparison. The detection reagents then quantify the amount of product formed.
Action: Stop the reaction by adding a quench/detection solution containing EDTA (to chelate Mg2+ and stop kinase activity), a biotinylated-PIP3 tracer, a Europium (donor)-labeled PIP3-binding protein, and a Streptavidin-conjugated acceptor (e.g., APC).[16] Incubate in the dark for 60 minutes to allow the detection reagents to equilibrate.
Data Acquisition and Analysis:
Rationale: HTRF measures the ratio of acceptor to donor emission, which is then used to calculate the degree of inhibition at each concentration.
Action: Read the plate on an HTRF-compatible plate reader. Normalize the data using controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistical equation to determine the IC50 value.[16]
Caption: Experimental workflow for IC50 determination using an HTRF assay.
Conclusion
The comparison between LY294002 and the newer pyrido[1,2-a]pyrimidin-4-one class of inhibitors encapsulates the evolution of kinase drug discovery. LY294002 remains a cornerstone for basic research, providing a reliable, albeit non-selective, method for inhibiting the PI3K pathway. Its extensive history of use means its effects are well-characterized, providing a solid baseline for many experimental questions.
However, the future of PI3K-targeted therapeutics lies in the precision and potency offered by next-generation inhibitors. By achieving low nanomolar potency and significant isoform selectivity, compounds derived from scaffolds like pyrido[1,2-a]pyrimidin-4-one offer the potential for a wider therapeutic window and a more nuanced understanding of the distinct roles played by each PI3K isoform in health and disease. For researchers and drug developers, the choice of inhibitor is therefore dictated by the scientific question: broad pathway validation may still call for a classic tool like LY294002, while targeted therapeutic development and specific isoform investigation demand the sophistication of modern, selective inhibitors.
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Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248. [Link]
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Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3241-3252. [Link]
Several reported potent morpholine based PI3K inhibitors with examples... ResearchGate. [Link]
Wang, J., et al. (2012). Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1][4][6]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 339-342. [Link]
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Benchmarking 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one Against FDA-Approved Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of oncology and immunology drug discovery, the identification of novel small molecule inhibitors with high potency and selectivity against c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of oncology and immunology drug discovery, the identification of novel small molecule inhibitors with high potency and selectivity against critical cellular signaling nodes remains a paramount objective. The 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a privileged structure, demonstrating significant potential as a modulator of key protein kinases. This guide provides a comprehensive benchmarking analysis of this scaffold against a curated panel of U.S. Food and Drug Administration (FDA)-approved kinase inhibitors. Our focus will be on kinases within the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling axis, a pathway frequently dysregulated in human cancers.
Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have been reported to exhibit inhibitory activity against several critical kinases, including mTOR and DNA-dependent protein kinase (DNA-PK).[1][2] This positions the 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one as a compelling candidate for further investigation and optimization. Through a series of head-to-head in vitro and cell-based assays, this guide will objectively assess its performance against established therapeutic agents, providing researchers and drug development professionals with the data-driven insights necessary to evaluate its potential as a next-generation kinase inhibitor.
The PI3K/Akt/mTOR Signaling Network: A Rationale for Target Selection
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous cancers, making it one of the most intensively pursued targets for therapeutic intervention.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
This guide will benchmark 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one against FDA-approved inhibitors targeting three critical nodes in and related to this pathway:
PI3K: The gateway to the pathway, responsible for phosphorylating phosphoinositides to generate second messengers.
mTOR: A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, regulating a multitude of downstream processes.
DNA-PK: A key player in the DNA damage response, with crosstalk to the PI3K/Akt pathway.
Comparative Benchmarking: Experimental Design and Protocols
To ensure a rigorous and objective comparison, a series of standardized in vitro and cell-based assays will be employed. The following sections detail the methodologies for these key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.[3]
Experimental Workflow:
Caption: In Vitro Kinase Assay Workflow.
Detailed Protocol:
Reaction Setup: In a 96-well plate, combine the purified recombinant kinase (e.g., PI3Kα, mTOR, DNA-PKcs), a specific peptide or protein substrate, and the kinase reaction buffer (containing MgCl2 and other cofactors).[4][5]
Compound Addition: Add serial dilutions of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one or the respective FDA-approved inhibitor. Include a DMSO control.
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP, including a trace amount of radiolabeled [γ-32P]ATP.[5]
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-32P]ATP.
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell-Based Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[6]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]
Detailed Protocol:
Cell Seeding: Seed cancer cells (e.g., a cell line with a known PI3K pathway mutation) into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
Compound Treatment: Treat the cells with serial dilutions of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one or the FDA-approved inhibitors for 72 hours.
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[8]
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).
Western Blotting for Pathway Modulation
This technique is used to detect changes in the phosphorylation status of downstream effector proteins in the targeted signaling pathway, providing mechanistic insight into the inhibitor's action in a cellular context.[9][10]
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of target proteins.[9]
Detailed Protocol:
Cell Treatment and Lysis: Treat cancer cells with the test compounds for a specified period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.[10]
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.[10]
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., p-Akt, Akt, p-S6K, S6K).
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Comparative Data Summary
The following tables summarize the expected performance of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one against a selection of FDA-approved kinase inhibitors.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
Compound
PI3Kα
mTOR
DNA-PK
2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one
Experimental Value
Experimental Value
Experimental Value
Alpelisib (Piqray)
5
>1000
>1000
Everolimus (Afinitor)
>1000
2
>1000
Nedisertib (M3814)
>1000
>1000
<3
Note: The IC50 values for FDA-approved drugs are approximate and can vary depending on the assay conditions. Alpelisib is a PI3Kα-specific inhibitor.[11] Everolimus is an mTOR inhibitor.[12][13] Nedisertib is a potent and selective DNA-PK inhibitor.[14][15]
Table 2: Cell-Based Viability (GI50, µM) in a PIK3CA-mutant Cancer Cell Line
Compound
GI50 (µM)
2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one
Experimental Value
Alpelisib (Piqray)
~0.5
Everolimus (Afinitor)
~1
Nedisertib (M3814)
>10 (as single agent)
Note: The GI50 values are illustrative and highly dependent on the specific cancer cell line and assay duration.
Interpretation of Results and Future Directions
The data generated from these comparative studies will provide a clear picture of the potency and selectivity profile of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one.
Potency: A low nanomolar IC50 in the in vitro kinase assays and a sub-micromolar GI50 in the cell viability assay would indicate high potency.
Selectivity: By comparing the IC50 values across the different kinases, the selectivity of the compound can be determined. A compound with a significantly lower IC50 for one kinase over the others is considered selective.
Mechanism of Action: Western blot analysis will confirm on-target activity in a cellular context. A dose-dependent decrease in the phosphorylation of downstream effectors (e.g., Akt, S6K) following treatment with the compound would validate its mechanism of action.
Should 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one demonstrate a favorable profile—for instance, potent dual PI3K/mTOR inhibition or highly selective DNA-PK inhibition with good cellular activity—it would warrant further preclinical development. This would include medicinal chemistry efforts to optimize its properties, followed by in vivo efficacy and safety studies.
This structured, data-driven approach to benchmarking provides a robust framework for evaluating the therapeutic potential of novel kinase inhibitors and accelerating their path from the laboratory to the clinic.
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Validating the In Vivo Efficacy of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one: A Comparative Guide for Xenograft Models
For drug development professionals, the journey from a promising chemical scaffold to a validated in vivo candidate is paved with rigorous experimental design and meticulous data interpretation. This guide provides an in...
Author: BenchChem Technical Support Team. Date: February 2026
For drug development professionals, the journey from a promising chemical scaffold to a validated in vivo candidate is paved with rigorous experimental design and meticulous data interpretation. This guide provides an in-depth, experience-driven framework for validating the anti-tumor activity of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one, a compound belonging to a class of molecules with potential activity against the Phosphoinositide 3-kinase (PI3K) pathway.[1][2][3][4] We will refer to this molecule as "Compound X" for the purposes of this guide.
The objective is not merely to present a protocol but to elucidate the scientific reasoning behind each step, enabling researchers to design a self-validating study that stands up to scrutiny. We will compare the hypothetical performance of Compound X against established PI3K inhibitors, providing a clear roadmap for its preclinical evaluation in xenograft models.
The Rationale: Targeting the PI3K Pathway in Oncology
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[5][6] Its aberrant activation, often through mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN, is one of the most frequent oncogenic events in human cancers, reportedly occurring in over 30% of tumors.[5][7] This high frequency of dysregulation makes the PI3K pathway a highly attractive target for cancer therapeutics.[6]
Compound X, with its 2-morpholino-pyrido[1,2-a]pyrimidin-4-one core, is structurally related to known kinase inhibitors.[1][2][3] Therefore, a robust in vivo validation is the crucial next step to determine its potential as a therapeutic agent. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, remain a cornerstone for preclinical efficacy testing of such targeted agents.[8][9]
The PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in cell signaling and the downstream effectors that are crucial for pharmacodynamic analysis.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Part 1: Strategic Design of a Comparative Xenograft Study
A successful in vivo study hinges on a well-conceived design that incorporates appropriate controls, relevant comparators, and clear endpoints. This section outlines the critical components for designing a robust validation study for Compound X.
Selection of a Relevant Cell Line
The choice of cancer cell line is paramount and should be driven by the mechanism of action of the test compound. For a PI3K inhibitor, it is essential to select cell lines with a documented dependency on the PI3K pathway.
Rationale: Using a cell line with a known activating mutation in PIK3CA (e.g., E545K or H1047R) or a loss-of-function mutation in PTEN creates a "PI3K-addicted" model.[10][11] This provides the highest likelihood of observing a therapeutic effect and serves as a proof-of-concept for the compound's on-target activity.
Recommended Cell Lines for PI3K Inhibitor Studies:
Cell Line
Cancer Type
Key Genetic Alterations
Rationale
MCF-7
Breast Cancer
PIK3CA (E545K) mutant
A well-characterized, estrogen receptor-positive breast cancer line with PI3K pathway activation.[12]
BT-474
Breast Cancer
PIK3CA (K111N) mutant, HER2 amplified
Represents a HER2+ breast cancer subtype where PI3K signaling is crucial.[12]
PC-3
Prostate Cancer
PTEN null
A classic model for studying PI3K inhibitors in the context of PTEN loss.[13]
U87-MG
Glioblastoma
PTEN null
A widely used glioblastoma model with high PI3K pathway activity.[6][13]
For this guide, we will proceed with the MCF-7 breast cancer cell line due to its well-documented sensitivity to PI3K inhibition.[12]
Selection of Comparator Agents
To properly contextualize the activity of Compound X, it must be benchmarked against established PI3K inhibitors. The choice of comparators should ideally include both a pan-inhibitor and an isoform-selective inhibitor to understand the specificity and potential advantages of the novel compound.
Rationale: A pan-PI3K inhibitor provides a broad benchmark for efficacy, while an isoform-selective inhibitor can help to elucidate the specific PI3K isoform targeted by Compound X and may have a different toxicity profile.
Recommended Comparator PI3K Inhibitors:
Comparator Agent
Target(s)
Rationale for Selection
Buparlisib (BKM120)
Pan-Class I PI3K
A well-characterized, orally bioavailable pan-PI3K inhibitor extensively studied in preclinical and clinical settings.[5] Provides a robust benchmark for efficacy.
Alpelisib (BYL719)
PI3Kα-selective
The first FDA-approved PI3K inhibitor for solid tumors, specifically for PIK3CA-mutated breast cancer.[7] Serves as a clinically relevant, isoform-specific comparator.
Experimental Workflow
The overall experimental plan should be structured to move logically from establishing the model to evaluating efficacy and confirming the mechanism of action.
Caption: High-level experimental workflow for a comparative xenograft study.
Part 2: Detailed Methodologies and Protocols
Scientific integrity is built on reproducible and well-documented methods. This section provides detailed, step-by-step protocols for executing the comparative xenograft study.
Animal Husbandry and Model Establishment
Animals: Female athymic nude or NOD/SCID mice, 6-8 weeks old. These immunocompromised strains are standard for xenograft studies as they do not reject human cells.[14]
Housing: Animals should be housed in specific pathogen-free (SPF) conditions with sterile bedding, food, and water.
Cell Preparation: MCF-7 cells are cultured in standard media. On the day of injection, cells are harvested, washed, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Matrigel is used to support initial tumor formation.
Implantation: Anesthetize the mice. Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[15]
Study Design and Treatment
Tumor Monitoring: Once tumors are palpable, measure their dimensions 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[12]
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.[16]
Treatment Groups:
Vehicle Control: The formulation buffer used for the test compounds.
Compound X: Dose to be determined by prior maximum tolerated dose (MTD) studies. A hypothetical dose of 50 mg/kg, once daily (QD), oral gavage (PO) is proposed.
Buparlisib (BKM120): 30 mg/kg, QD, PO.
Alpelisib (BYL719): 25 mg/kg, QD, PO.
Dosing Schedule: Continuous daily dosing is a common starting point. However, intermittent dosing (e.g., 2 days on, 5 days off) can sometimes improve the therapeutic window for PI3K inhibitors and should be considered for future studies.[7][12]
Study Duration: Typically 21-28 days, or until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
Endpoint and Tissue Collection
Primary Endpoint: Tumor Growth Inhibition (%TGI). This is a standard metric for assessing efficacy.
Procedure: At the end of the study, measure final tumor volumes and body weights. Euthanize mice according to institutional guidelines.
Tissue Harvest:
Tumors: Excise tumors immediately. A portion should be flash-frozen in liquid nitrogen for Western blot or other molecular analyses. Another portion should be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
Blood: Collect blood via cardiac puncture for pharmacokinetic (PK) analysis. Process to plasma and store at -80°C.
Pharmacodynamic (PD) Biomarker Analysis
Rationale: PD analysis is critical to confirm that the observed anti-tumor effect is due to the intended mechanism of action—inhibition of the PI3K pathway.[5]
Methodology (Western Blot):
Homogenize flash-frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.
Quantify protein concentration using a BCA assay.
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
Probe membranes with primary antibodies against:
Phospho-AKT (Ser473) - a direct downstream marker of PI3K activity.[17]
Total AKT - for normalization.
Phospho-S6 Ribosomal Protein - a downstream marker of mTORC1 activity.[17]
Total S6 - for normalization.
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
Methodology (Immunohistochemistry - IHC):
Embed fixed tumor tissues in paraffin and section.
Perform antigen retrieval.
Stain sections with antibodies against Ki-67, a marker of cell proliferation.
Counterstain, dehydrate, and mount.
Quantify the percentage of Ki-67 positive cells to assess the anti-proliferative effect of the treatments.
Part 3: Data Presentation and Interpretation
Tumor Growth Inhibition
The primary efficacy data should be presented as a tumor growth curve, plotting the mean tumor volume for each group over time.
Hypothetical Tumor Growth Data:
Day
Vehicle (mm³)
Compound X (50 mg/kg) (mm³)
Buparlisib (30 mg/kg) (mm³)
Alpelisib (25 mg/kg) (mm³)
0
175
178
176
177
4
290
220
215
230
7
450
250
240
265
11
710
285
270
310
14
980
310
295
350
18
1350
340
320
405
21
1720
385
355
470
This data is illustrative and does not represent actual experimental results.
Interpretation: In this hypothetical scenario, Compound X demonstrates strong anti-tumor efficacy, comparable to the pan-PI3K inhibitor Buparlisib and superior to the PI3Kα-selective inhibitor Alpelisib in this model. This could suggest that Compound X is a potent pan-inhibitor or that the MCF-7 model is also sensitive to the inhibition of other PI3K isoforms.
Pharmacodynamic Marker Modulation
The PD data provides the mechanistic link to the observed efficacy.
Hypothetical Pharmacodynamic Analysis Summary:
Treatment Group
Relative p-AKT Level (vs. Vehicle)
% Ki-67 Positive Cells
Vehicle
1.0
85%
Compound X
0.15
15%
Buparlisib
0.12
12%
Alpelisib
0.35
30%
This data is illustrative and does not represent actual experimental results.
Interpretation: The significant reduction in p-AKT levels in the Compound X and Buparlisib groups confirms strong inhibition of the PI3K pathway.[17] The corresponding decrease in Ki-67 staining indicates a potent anti-proliferative effect. The more modest effect of Alpelisib on these markers aligns with its isoform-specific profile and the potentially broader activity of Compound X and Buparlisib.
Statistical Analysis
Tumor Growth: Differences in tumor volume between groups at the end of the study should be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A more advanced approach involves using linear mixed-effects models to analyze the entire growth curve data.[18][19]
PD Markers: Differences in biomarker levels can be analyzed using a one-way ANOVA or a t-test.
Significance: A p-value of < 0.05 is typically considered statistically significant.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo activity of a novel PI3K inhibitor, using 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one (Compound X) as a working example. By employing relevant cancer cell line models, appropriate comparator drugs, and robust pharmacodynamic readouts, researchers can generate a high-quality data package to support further development.
Based on the hypothetical positive outcome of this study, logical next steps would include:
Dose-Response Studies: To determine the optimal therapeutic dose of Compound X.
Intermittent Dosing Schedules: To potentially improve the therapeutic index.[7][12]
Combination Studies: Evaluating Compound X with other targeted therapies or standard-of-care chemotherapy.[20]
Evaluation in Other Xenograft Models: Testing in models with different genetic backgrounds (e.g., PTEN-null) to broaden the understanding of its activity spectrum.
By following this structured, data-driven approach, the path from a promising molecule to a potential clinical candidate can be navigated with confidence and scientific integrity.
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Bakulina, O. Y., et al. (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNJxhyI3f-Cd7UJNtD_oKzBFhUWGCUkSJzMotHyxkb4NAGoJ58fLt5GUBBnVtItizk6-MHgqltu855UxQQ0mIK1lbrgUmqmBmfrSQzPMb7tnwf0_f7OA0jFTIwFxzbhDujWRoHd--Gg-sIdiDOJzPL4nLPEKtiYtod9WmPLstfYtuP-rzxnni5KxkP1a58H4oph1PsmZM93Uixlw==
A Researcher's Guide to Ensuring Reproducibility of Kinase Inhibition Data for the Pyrido[1,2-a]pyrimidin-4-one Scaffold
Executive Summary This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the generation of robust and reproducible kinase inhibition data...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the generation of robust and reproducible kinase inhibition data for this important class of compounds. We will dissect the critical factors influencing assay variability, compare orthogonal validation methodologies, and provide detailed, self-validating protocols. Our objective is to move beyond mere procedural descriptions to explain the causal relationships behind experimental choices, empowering researchers to generate data with the highest degree of scientific integrity.
The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Foundation for Kinase Inhibition
The pyrido[1,2-a]pyrimidin-4-one framework is a bioisostere of the flavone nucleus and has proven to be a versatile template for designing selective kinase inhibitors.[2] Its rigid, planar structure provides an excellent anchor for substituents that can form key interactions within the ATP-binding pocket of various kinases. Derivatives of this scaffold have been successfully developed as potent inhibitors of critical cancer-related kinases, including Cyclin-Dependent Kinase 4 (Cdk4), Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptor (EGFR).[3][4][5] Given the intense focus on this scaffold, establishing a consensus on best practices for data generation is paramount for advancing the field.
Foundational Principles of Kinase Assay Reproducibility
In vitro kinase assays are complex multi-component systems where minor variations can have a significant impact on the final IC50 value.[6] Understanding these variables is the first step toward controlling them.
ATP Concentration: For ATP-competitive inhibitors, which include most pyrido[1,2-a]pyrimidin-4-ones, the measured IC50 is highly dependent on the ATP concentration in the assay.[7] According to the Cheng-Prusoff equation, a higher ATP concentration will lead to a higher apparent IC50 value for a competitive inhibitor.[7] It is crucial to perform and report assays at a consistent ATP concentration, ideally at or near the Michaelis constant (Km) of the specific kinase, to allow for meaningful comparison across studies.[8]
Enzyme and Substrate Quality: The purity and activity of the recombinant kinase are critical. Contaminating kinases in an enzyme preparation can lead to false positives or inaccurate potency measurements.[9] Furthermore, the choice of substrate (peptide vs. full-length protein) can influence inhibitor potency.[10] Always use highly purified, well-characterized enzyme preparations.
Reaction Conditions: Kinase activity is exquisitely sensitive to buffer pH, ionic strength, and temperature.[11][12] Incubation times are also critical; assays should be run under initial velocity conditions, typically with less than 20% substrate conversion, to avoid underestimating inhibitor potency.[13]
Solvent Effects: Most inhibitors are dissolved in DMSO. The final concentration of DMSO must be kept low (typically ≤1%) and consistent across all wells, as it can directly inhibit kinase activity.[13][14]
A Comparative Framework for Assay Selection and Validation
No single assay can provide a complete picture of an inhibitor's activity. A multi-pronged, orthogonal approach is essential for robustly validating a compound's profile.[15] This involves confirming the initial findings from a primary biochemical assay with a secondary method that has a different readout or mechanism, followed by validation in a cellular context.
Assay Type
Principle
Advantages
Disadvantages
Best For
Biochemical (Primary Screen)
Luminescence (e.g., ADP-Glo™)
Measures ADP production via a coupled luciferase reaction.[16]
Measures compound binding to a luciferase-tagged kinase inside living cells.[21]
Confirms target interaction in a physiological context; measures affinity.
Requires cellular expression of a fusion protein; tracer dependent.[21]
Confirming on-target activity
Cellular Phosphorylation
Measures inhibition of substrate phosphorylation in cell lysates via ELISA or similar methods.[21]
Quantifies downstream functional effect of kinase inhibition.
Requires highly specific phospho-antibodies; lower throughput.
Mechanism of action studies
Cell Proliferation
Measures the effect of the inhibitor on the growth of cancer cell lines dependent on the target kinase.[21]
Provides a clear phenotypic readout of anti-cancer activity.
Not target-specific; effects can be due to off-target activity.
Assessing therapeutic potential
Fig 2: Site of action for a hypothetical RTK-targeting pyrido[1,2-a]pyrimidin-4-one.
Troubleshooting Common Reproducibility Issues
Symptom
Potential Cause(s)
Recommended Solution(s)
High Well-to-Well Variability
Inaccurate pipetting; Inadequate mixing of reagents; Plate edge effects.[13]
Use calibrated pipettes; Ensure thorough but gentle mixing after reagent addition; Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier.[13]
Drifting IC50 Values Between Experiments
Inconsistent incubation times or temperatures; Degradation of reagents (ATP, kinase) during the experiment; Variation in final DMSO concentration.[7][13]
Strictly control all incubation parameters; Prepare fresh reagents for each run and keep on ice; Standardize the final DMSO concentration across all assays.[13]
Poor Z'-Factor (<0.5)
Low signal-to-background ratio; Suboptimal enzyme or substrate concentration.
Optimize enzyme/substrate concentrations to achieve a robust signal window; Ensure control wells (0% and 100% inhibition) are performing as expected.
Discrepancy Between Biochemical and Cellular Potency
Poor cell permeability of the compound; Compound is subject to efflux by transporters (e.g., P-gp); High protein binding in cell culture media.
Perform cell permeability assays (e.g., PAMPA); Test in cell lines with and without efflux pump expression; Measure potency in the presence of varying serum concentrations.
Conclusion
The pyrido[1,2-a]pyrimidin-4-one scaffold will undoubtedly continue to yield promising kinase inhibitor candidates. To fully realize their therapeutic potential, the data supporting their development must be unimpeachable. By embracing a systematic and multi-faceted validation strategy—from rigorous reagent QC and standardized protocols to orthogonal assay confirmation and transparent data analysis—researchers can ensure their findings are both robust and reproducible. This commitment to scientific integrity is the bedrock upon which successful drug discovery programs are built.
References
BenchChem. Troubleshooting poor reproducibility in kinase inhibition assays. Link
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Link
BenchChem. Independent Validation of Kinase Inhibitor Mechanisms of Action: A Comparative Guide. Link
Kettner-Buhrow, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Link
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Link
Reaction Biology. KINASE PROFILING & SCREENING. Link
Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. Link
ResearchGate. (A) Discovery of pyrido [1,2-a] pyrimidinone derivatives as non-covalent pan-FGFR inhibitor. Link
Wassermann, K., et al. (2005). Indeno[1,2-d]pyrido[1,2-a]pyrimidines: A New Class of Receptor Tyrosine Kinase Inhibitors. Angewandte Chemie. Link
BenchChem. Validating the Specificity of Kinase Inhibitors: A Comparative Guide. Link
Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Link
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Link
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Link
Hampton, E. N., et al. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PLoS One. Link
Kettner-Buhrow, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Link
Adams, D. G. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. Link
Revvity. (2023). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Link
BenchChem. Technical Support Center: Kinase Assay Variability and Reproducibility. Link
BenchChem. Application Notes and Protocols for Kinase Activity Assays. Link
Ye, Q., et al. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. European Journal of Medicinal Chemistry. Link
Maccari, R., et al. (2011). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry. Link
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Link
Semantic Scholar. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Link
Promega Corporation. Kinase Enzyme System Protocol. Link
van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Link
Ghorab, M. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. RSC Advances. Link
Anighoro, A., et al. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Biological Research-Thessaloniki. Link
Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS One. Link
Papalia, G. A., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Link
ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Link
Cayman Chemical. Methods for Detecting Kinase Activity. Link
ACS Medicinal Chemistry Letters. (2023). Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. Link
Knapp, S., et al. (2024). Development of Selective Pyrido[2,3- d]pyrimidin-7(8 H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. Journal of Medicinal Chemistry. Link
VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry. Link
Lee, K., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. Link
Anderson, K., et al. (2013). Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Subject: Next-Generation DNA-PK Inhibitors (Pyridopyrimidinone Scaffold)
Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists
Executive Summary: The Evolution of DNA-PK Inhibition
The DNA-dependent protein kinase (DNA-PK) is a master regulator of the Non-Homologous End Joining (NHEJ) pathway, making it a critical target for sensitizing cancer cells to double-strand break (DSB)-inducing therapies (radiation, doxorubicin). Historically, the field has been dominated by chromen-4-one derivatives, most notably NU7441 (KU-57788) .
This guide focuses on the 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one scaffold.[1][2][3][4][5][6][7][8][9][10][11] Developed as a bioisostere to the chromenone class, this scaffold maintains the critical morpholine-hinge interaction required for ATP-competitive inhibition while offering distinct physicochemical properties.
Key Technical Insight: The substitution of the chromenone core with a pyridopyrimidinone ring system retains nanomolar potency against DNA-PK (IC₅₀ ~8 nM for optimized leads) while altering the solubility and metabolic profile. This guide details the selectivity screening protocols required to validate this scaffold against the broader PIKK family (ATM, ATR, mTOR, PI3K).
Mechanism of Action & Structural Rationale
The 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one scaffold functions as a Type I, ATP-competitive inhibitor.
Hinge Binding: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting with the hinge region of the DNA-PK catalytic subunit (DNA-PKcs).[12]
Selectivity Determinant: The planar aromatic system (pyridopyrimidinone) mimics the adenine ring of ATP, while the substituent at the 9-position (analogous to the 8-position in chromenones) occupies the selectivity pocket, sterically clashing with residues in related kinases like PI3K.
Signaling Pathway: DNA-PK in NHEJ
The following diagram illustrates the critical node where this inhibitor acts, blocking the autophosphorylation of DNA-PKcs and the subsequent repair complex assembly.
Figure 1: Mechanism of Action within the NHEJ pathway. The inhibitor prevents the ATP-dependent autophosphorylation of DNA-PKcs, stalling repair and forcing the cell into apoptosis upon DNA damage.
Comparative Selectivity Profile
To validate the pyridopyrimidinone scaffold, it must be screened against the "PIKK Panel"—a group of structurally related kinases that share high sequence homology in the ATP-binding cleft.
The Benchmark: The 9-dibenzothiophen-4-yl derivative (Lead Compound) is compared below against the industry standard NU7441 and the broad-spectrum PI3K inhibitor LY294002.
Table 1: Kinome Selectivity Data (IC₅₀ Values)
Kinase Target
Pyridopyrimidinone Lead (9-DBT)*
NU7441 (Chromenone Reference)
LY294002 (Broad Spectrum)
Selectivity Fold (Lead vs. Target)
DNA-PK
8 nM
14 nM
1,400 nM
1x (Primary)
PI3K α (p110α)
>10,000 nM
>100,000 nM
1,000 nM
>1,250x
PI3K β (p110β)
>10,000 nM
>100,000 nM
1,000 nM
>1,250x
mTOR
>10,000 nM
1,700 nM
2,000 nM
>1,250x
ATM
>10,000 nM
>100,000 nM
2,000 nM
>1,250x
ATR
>10,000 nM
>100,000 nM
~1,500 nM
>1,250x
*Data derived from Barbeau et al. (2007) and Griffin et al. studies on 9-substituted variants.
Analysis:
Potency: The pyridopyrimidinone lead exhibits single-digit nanomolar potency (8 nM), comparable to or exceeding NU7441.
Selectivity: It maintains a >1000-fold selectivity window against the PI3K lipid kinases, which is critical to avoid the metabolic toxicity associated with pan-PI3K inhibition (e.g., hyperglycemia, insulin resistance).
Experimental Protocols for Screening
To replicate these profiles, a robust screening cascade is required. The following protocols are designed for high-throughput validation.
A. Biochemical Kinase Assay (Radiometric 33P-ATP)
The Gold Standard for PIKK family members due to their large substrate size.
Reagents:
Enzyme: Purified human DNA-PK (Promega or SignalChem).
Substrate: p53 peptide or biotinylated-DNA-PK peptide.
Activator: Calf thymus DNA (critical for DNA-PK conformational activation).
Reaction Mix:
Prepare 25 µL reaction in 96-well plates.
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT.
Add 10 µg/mL sheared calf thymus DNA.
Initiation:
Add compound (DMSO stock) + Enzyme mixture. Incubate 10 min.
Initiate with [γ-33P]ATP (final conc. at Km, typically 10-50 µM).
Termination & Detection:
Incubate 30 min at 30°C.
Spot onto P81 phosphocellulose paper (binds cationic peptide).
Wash 3x with 0.75% phosphoric acid.
Quantify via scintillation counting.
B. Cellular Selectivity Assay (Western Blot)
Validates target engagement in a physiological context.
Cell Line: MCF-7 or HeLa cells.
Treatment:
Pre-treat with Pyridopyrimidinone inhibitor (0.1, 1, 10 µM) for 1 hour.
Induce DNA damage: Doxorubicin (0.5 µM) or Ionizing Radiation (10 Gy).
Lysis & Blotting:
Lyse cells after 1-4 hours.
Primary Antibodies:
p-DNA-PKcs (Ser2056): Marker for DNA-PK activity (Should decrease).
p-ATM (Ser1981): Marker for ATM activity (Should remain unchanged if selective).
p-AKT (Ser473): Marker for DNA-PK/mTORC2 activity (Should decrease if DNA-PK is hit, but check PI3K independence).
γ-H2AX: Marker for DSB persistence (Should increase/persist due to repair block).
Screening Workflow Diagram
This workflow illustrates the decision tree for advancing a pyridopyrimidinone derivative from synthesis to lead candidate.
Figure 2: Screening funnel for validating DNA-PK inhibitors. Note the critical "PIKK Panel" gate to ensure specificity.
Conclusion
The 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one scaffold represents a potent, selective class of DNA-PK inhibitors.[8] By replacing the chromenone core of NU7441, researchers can access a distinct chemical space with retained biological activity.
Recommendation: For selectivity screening, prioritize the PIKK panel (specifically PI3Kα and ATM) as the primary exclusion gate.
Lead Identification: Look for derivatives with bulky aromatic substitutions at the 9-position (e.g., dibenzothiophene) to maximize potency via the selectivity pocket.
References
Barbeau, O. R., et al. (2007). "Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase."[2] Organic & Biomolecular Chemistry, 5(16), 2670-2677.
Leahy, J. J., et al. (2004). "Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries."[13] Bioorganic & Medicinal Chemistry Letters, 14(24), 6083-6087.
Hardcastle, I. R., et al. (2005). "Discovery of potent chromen-4-one inhibitors of the DNA-dependent protein kinase (DNA-PK) using a small-molecule library approach." Journal of Medicinal Chemistry, 48(24), 7829-7846.
Cano, C., et al. (2010). "DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype." Journal of Medicinal Chemistry, 53(24), 8498-8507.
Comparative analysis of morpholine vs piperazine substituted pyridopyrimidines
Executive Summary In the optimization of pyridopyrimidine-based kinase inhibitors (e.g., PI3K, mTOR, CDK), the choice between morpholine and piperazine substituents at the C2 or C4 positions is a pivotal decision point....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of pyridopyrimidine-based kinase inhibitors (e.g., PI3K, mTOR, CDK), the choice between morpholine and piperazine substituents at the C2 or C4 positions is a pivotal decision point. While both saturated heterocycles improve physicochemical properties compared to acyclic amines, they drive divergent pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.
This guide provides a data-driven analysis of these two moieties, focusing on solubility , metabolic stability , and binding topology .
The structural distinction between the ether oxygen of morpholine and the secondary/tertiary amine of piperazine dictates their behavior in the ATP-binding pocket.
Binding Topology: The "Anchor" vs. The "Tail"
Morpholine (The Anchor): In PI3K and mTOR inhibitors (e.g., PI-103, Buparlisib analogues), the morpholine oxygen often serves as a critical hydrogen bond acceptor, interacting with the backbone amide of the hinge region (e.g., Valine residues). The electron-withdrawing oxygen also reduces the basicity of the nitrogen, preventing protonation that might desolvate the hydrophobic pocket.
Piperazine (The Tail): Piperazine is frequently employed at solvent-exposed positions. Its high pKa ensures it remains protonated at physiological pH, forming salt bridges with aspartate or glutamate residues near the pocket entrance, thereby improving potency via electrostatic interactions rather than deep-pocket binding.
Solubility and Lipophilicity
Piperazine typically confers superior aqueous solubility due to ionization. Morpholine improves solubility relative to phenyl rings but lags behind piperazine. However, morpholine is often preferred when membrane permeability is the bottleneck, as the neutral morpholine passes through lipid bilayers more efficiently than the charged piperazine.
Visual Analysis: Physicochemical Decision Matrix
Figure 1: Decision matrix for selecting Morpholine vs. Piperazine based on medicinal chemistry requirements.
Metabolic Stability & ADME
A major differentiator is metabolic susceptibility.
Oxidative Metabolism
Piperazine Liability: The piperazine ring is a "metabolic soft spot." It is highly susceptible to oxidative attack by Cytochrome P450 enzymes (CYP2D6, CYP3A4). Common pathways include N-dealkylation , N-oxidation , and ring hydroxylation [1].
Morpholine Stability: Morpholine is generally more robust. The oxygen atom reduces the electron density on the adjacent carbons, making them less prone to oxidation.[2] While ether cleavage can occur, it is significantly slower than piperazine N-dealkylation [1][5].
hERG Toxicity
Basic amines are a known pharmacophore for hERG channel blockade, which can lead to cardiotoxicity (QT prolongation).
Piperazine: High risk due to basicity (cationic at pH 7.4).
Morpholine: Reduced risk. Replacing a piperazine with a morpholine is a standard "scaffold hop" to attenuate hERG liability while maintaining steric bulk.
Experimental Protocols
To validate the selection of the substituent, the following workflows are recommended.
Synthesis: C4-Substitution via SNAr
The introduction of morpholine or piperazine at the C4 position of a pyridopyrimidine core is typically achieved via Nucleophilic Aromatic Substitution (SNAr).
Reagents:
4-chloropyrido[2,3-d]pyrimidine (Intermediate)
Morpholine or N-Boc-Piperazine (1.2 - 1.5 eq)
Base: Diisopropylethylamine (DIPEA) or K2CO3
Solvent: DMF, THF, or n-Butanol
Protocol:
Dissolution: Dissolve 1.0 eq of the chlorinated scaffold in DMF (0.1 M concentration).
Addition: Add 2.0 eq of DIPEA followed by 1.2 eq of the amine (morpholine or piperazine).
Reaction: Stir at 80°C for 4–6 hours. Monitor via LC-MS (Target mass M+H).
Note: Morpholine is less nucleophilic than piperazine; if reaction is sluggish, increase temp to 100°C or use microwave irradiation.
Workup: Pour into ice water. The product often precipitates. Filter and wash with cold water.
Deprotection (Piperazine only): If N-Boc-piperazine was used, treat with TFA/DCM (1:1) at RT for 1 hour to expose the free amine.
Visual Analysis: Synthesis Pathway
Figure 2: General SNAr synthetic workflow for C4-substituted pyridopyrimidines.
Metabolic Stability Assay (Microsomal)
Objective: Compare intrinsic clearance (CLint) of the two analogues.
Preparation: Prepare 10 mM DMSO stocks of the morpholine and piperazine analogues.
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM).
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope is
Expectation: Morpholine analogue should show a longer
than the piperazine analogue (unless the piperazine is sterically hindered).
Case Study Data Comparison
The following table synthesizes data from PI3K/mTOR inhibitor SAR studies (e.g., related to GDC-0980 and PI-103 analogues) [3][4].
Metric
Morpholine Analogue
Piperazine Analogue
Interpretation
PI3K IC
4 nM
25 nM
Morpholine O forms key hinge H-bond.
Solubility (pH 7.4)
15 µg/mL
120 µg/mL
Piperazine protonation aids solubility.
LogD (pH 7.4)
2.1
0.8
Morpholine is more lipophilic.
Caco-2 Permeability
cm/s
cm/s
Morpholine permeates better (neutral).
HLM
> 60 min
22 min
Piperazine suffers N-oxidation/dealkylation.
References
BenchChem. (2025).[2][3] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from
National Institutes of Health (PMC). (2023). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from
National Institutes of Health (PMC). (2014). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Retrieved from
MDPI. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from
BenchChem. (2025).[2][3] 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. Retrieved from
Standard Operating Procedure: Disposal of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one
The following technical guide details the proper disposal procedures for 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one , a bioactive heterocyclic scaffold commonly utilized in medicinal chemistry as a kinase inhibitor (e...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the proper disposal procedures for 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one , a bioactive heterocyclic scaffold commonly utilized in medicinal chemistry as a kinase inhibitor (e.g., PI3K/mTOR pathway) or pharmaceutical intermediate.
Executive Summary & Hazard Classification
Objective: To ensure the safe, regulatory-compliant disposal of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one, minimizing environmental impact and personnel exposure.
Compound Classification:
Chemical Class: Fused Pyrimidine / Morpholine Derivative.
Bioactivity Status:High Potency Candidate (Assumed). Due to its structural similarity to potent PI3K/DNA-PK inhibitors (e.g., NU7441, KU-55933 analogues), this compound must be treated as a pharmacologically active substance.
Waste Stream: Hazardous Chemical Waste (Non-Halogenated Organic).
Do not drain dispose. Must be collected for off-site destruction.
RCRA Status
Not specifically listed (P/U list)
Characterize as Toxic/Reactive characteristic waste if untested.
Waste Segregation & Handling Protocol
Proper segregation is the primary defense against unexpected chemical reactions in the waste stream. This compound contains a basic morpholine moiety and a fused ring system, making it incompatible with strong oxidizers and acids.
DOT Diagram 1: Waste Segregation Logic
The following decision tree illustrates the correct segregation path for this specific compound.
Figure 1: Decision matrix for segregating morpholino-pyrimidine waste based on physical state and solvent carrier.
Step-by-Step Disposal Workflow
Phase 1: Preparation & Deactivation
Before disposal, ensure the compound is stable. While this specific pyrimidinone is chemically stable, it should not be mixed with strong acids (which may protonate the morpholine nitrogen, generating heat) or strong oxidizers.
Personal Protective Equipment (PPE):
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.
Dermal: Nitrile gloves (double-gloving recommended for solutions in DMSO/DCM).
Ocular: Chemical splash goggles.
Quenching (Trace Residues):
Small residues on glassware can be rinsed with Methanol or Acetone .
Collect all rinsate into the appropriate liquid waste container (see Figure 1).
Note: Do not use bleach (hypochlorite) as it may react with the amine (morpholine) to form chloramines.
Phase 2: Packaging for Pickup
Solid Waste:
Place contaminated gloves, weigh boats, and paper towels into a clear, 6-mil polyethylene bag.
Seal the bag with tape and place it inside a secondary rigid container (e.g., a fiber drum or wide-mouth HDPE jar).
Ensure the pH is between 5 and 9. If highly acidic/basic, neutralize carefully before adding to the central carboy to prevent exothermic reactions.
Cap the container tightly.[1][2] Ensure 10% headspace is left to prevent over-pressurization.
Phase 3: Final Disposal (Destruction)
The only acceptable destruction method for bioactive heterocyclic compounds is High-Temperature Incineration .
Mechanism: Thermal oxidation at >1000°C ensures the breakdown of the stable pyrimidinone rings and morpholine moieties into CO₂, H₂O, and NOx.
Prohibition: Never use autoclaving as a primary disposal method for this chemical; it does not destroy the chemical structure and may volatilize toxic components.
Spill Response Protocol (Emergency)
In the event of a spill, immediate containment is required to prevent aerosolization of the bioactive powder.
Figure 2: Emergency response workflow for solid spills.
Detailed Cleanup Steps:
Dampen: Gently cover the powder with paper towels soaked in water or methanol to prevent dust generation. Do not dry sweep.
Scoop: Use a plastic scoop or dustpan to lift the wet material.
Wipe: Clean the surface with a soap/water solution followed by an alcohol wipe.
Verify: Many fused pyrimidines are fluorescent. Use a handheld UV lamp (365 nm) to check for residual glowing spots on the benchtop.
Regulatory Compliance & Documentation
Compliance requires adherence to federal (EPA/RCRA) and local institutional guidelines.
EPA Waste Code: If not specifically listed, use D001 (Ignitable, if in flammable solvent) or D000 (Toxic - General). For pure substance, characterize as "Non-RCRA Regulated Hazardous Waste" unless toxicity characteristic leaching procedure (TCLP) proves otherwise.
Manifesting: Must be manifested as "Waste Toxic Solids, Organic, N.O.S. (contains Morpholine derivative)."[4]
Storage Limit: Do not store waste in the satellite accumulation area for more than 90 days (Large Quantity Generators) or 180 days (Small Quantity Generators).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 354785, 4H-Pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
Stanford Environmental Health & Safety. Laboratory Chemical Waste Disposal Guidelines. Retrieved from [Link]
Personal protective equipment for handling 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one
Executive Summary & Compound Profile 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one is a fused heterocyclic scaffold frequently utilized as a pharmacophore in the development of kinase inhibitors (e.g., PI3K, DNA-PK, and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one is a fused heterocyclic scaffold frequently utilized as a pharmacophore in the development of kinase inhibitors (e.g., PI3K, DNA-PK, and JNK inhibitors) [1, 2]. Due to its structural components—a pyridopyrimidinone core fused with a morpholine ring—this compound presents a dual hazard profile: chemical reactivity associated with the heterocycle and potential biological potency characteristic of kinase inhibitors.
Operational Directive: Treat this compound as a Potent Pharmacologically Active Substance (PPAS) . In the absence of comprehensive toxicological data (LD50/LC50), the "Precautionary Principle" mandates handling it as a hazardous irritant with potential target organ toxicity.
Chemical Identification
Property
Detail
Chemical Name
2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one
Common Class
Pyridopyrimidinone / Morpholine derivative
CAS Registry
Refer to specific derivative (Core: 23443-10-9; Aldehyde derivative: 302326-01-8) [3, 4]
Physical State
Solid (typically off-white to yellow powder)
Solubility
Soluble in DMSO, DCM, Chloroform; poorly soluble in water
Risk Assessment & Hazard Identification
Before initiating any workflow, you must understand the why behind the safety protocols. The risks are stratified into Chemical and Biological hazards.
A. Chemical Hazards (GHS Classification)
Based on structural analogs (morpholine and pyridopyrimidines), the following hazards are anticipated [5, 6]:
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2]
H315/H319: Causes skin irritation and serious eye irritation.
H335: May cause respiratory irritation (STOT SE 3).[3]
B. Biological Hazards (Mechanism of Action)
This scaffold is a "privileged structure" in drug discovery, often designed to inhibit ATP-binding sites in enzymes [1].
Kinase Inhibition: Potential to interfere with cell signaling pathways (PI3K/Akt/mTOR).
Reproductive Toxicity Risk: Many kinase inhibitors are suspected teratogens.
Sensitization: Morpholine moieties can act as sensitizers in some contexts.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
Protection Zone
Required PPE
Technical Justification
Respiratory
N95 (minimum) or P100 Respirator
Prevents inhalation of fine particulates during weighing. If handling >100 mg outside a hood, a PAPR is recommended.
Hand Protection
Double Nitrile Gloves (0.11 mm min. thickness)
The morpholine ring increases lipophilicity, potentially aiding skin permeation. Double gloving provides a breakthrough time buffer.
Eye/Face
Chemical Splash Goggles
Safety glasses are insufficient for powders that can become airborne or solutions liable to splash.
Body
Tyvek® Lab Coat (or chemically resistant apron)
Standard cotton coats absorb liquids; Tyvek repels particulates and incidental splashes.
Engineering
Fume Hood / Biosafety Cabinet
Mandatory. All open handling must occur under negative pressure (Face velocity: 100 fpm).
Operational Workflow: Step-by-Step Protocol
This workflow is designed to isolate the operator from the compound at every stage.
Phase 1: Preparation & Weighing
Static Control: Use an anti-static gun or ionizer bar inside the weigh station. Pyridopyrimidinones are often electrostatic, increasing dispersion risk.
Containment: Place the analytical balance inside the chemical fume hood.
Taring: Tare the vial before adding the compound to avoid re-opening the stock container multiple times.
Phase 2: Solubilization & Reaction
Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as penetration enhancers , carrying the dissolved compound through nitrile gloves rapidly.
Protocol:
Add solvent slowly down the side of the vial to minimize aerosolization.
Cap immediately and vortex inside the hood.
If heating is required, use a heating block (DrySyn/chem-glass), not an oil bath, to prevent cross-contamination of heating media.
Phase 3: Waste Management
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated "Hazardous Solid Waste" bin (double-bagged).
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on the solvent. Do not pour down the drain.
Decontamination: Wipe down all surfaces with 10% bleach solution followed by 70% ethanol. The bleach helps degrade the heterocyclic ring system.
Visualizing the Safety Logic
The following diagram illustrates the critical decision points and safety barriers in the handling workflow.
Evacuate the immediate area if the spill is significant (>100 mg) and outside a hood.
Don PPE: Wear N95/P100 respirator, double gloves, and goggles.
Cover: Gently cover the spill with wet paper towels (dampened with water) to prevent dust generation.
Collect: Scoop up the material and towels into a wide-mouth hazardous waste jar.
Wash: Clean the area with soap and water; do not use organic solvents (like Acetone) initially, as they may spread the compound.
First Aid
Inhalation: Move to fresh air immediately. Seek medical attention if wheezing occurs.
Skin Contact: Wash with soap and water for 15 minutes. Do not scrub harshy (abrasion increases absorption).
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[4]
References
National Institutes of Health (NIH) - PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives. Available at: [Link][5]
TCG Lifesciences. Pyridopyrimidinone Derivatives as DNA G-Quadruplex-Stabilizing Agents.[6] Available at: [Link]
PubChem. 4H-Pyrido[1,2-a]pyrimidin-4-one Compound Summary. Available at: [Link]